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  • Product: Methyl 4-carbamimidoylbenzoate
  • CAS: 50466-15-4

Core Science & Biosynthesis

Foundational

The Catalytic Interception: Mechanism of Action of Methyl 4-Carbamimidoylbenzoate in Serine Protease Inhibition

Executive Summary Methyl 4-carbamimidoylbenzoate (M4CB), also known as methyl p-amidinobenzoate, is a highly specialized small molecule that functions both as a direct inhibitor of trypsin-like serine proteases and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-carbamimidoylbenzoate (M4CB), also known as methyl p-amidinobenzoate, is a highly specialized small molecule that functions both as a direct inhibitor of trypsin-like serine proteases and as a critical pharmacophoric building block in modern drug discovery. While frequently utilized as a synthetic intermediate for complex therapeutics—such as tankyrase inhibitors (e.g., NVP-TNKS656)[1] and retinoic acid receptor (RAR) antagonists[2]—its intrinsic biological value lies in its ability to selectively target the active site of serine proteases.

This technical guide dissects the molecular anatomy of M4CB, elucidates its mechanism of action within the S1 specificity pocket, and provides field-proven, self-validating experimental protocols for quantifying its inhibitory kinetics.

Molecular Architecture and Pharmacophore Mapping

The efficacy of M4CB as a protease inhibitor is dictated by a tripartite molecular architecture, where each moiety plays a distinct, synergistic role in enzyme binding:

  • The 4-Carbamimidoyl (Amidine) Group : Acting as an arginine mimetic, this functional group is the primary anchor. With a pKa​ of approximately 11, it remains fully protonated at physiological pH, allowing it to mimic the basic side chains of natural protease substrates[3].

  • The Benzoate Core : The rigid phenyl ring acts as a spacer and provides essential van der Waals interactions with the hydrophobic walls of the protease binding pocket.

  • The Methyl Ester : Positioned at the opposite end of the amidine group, the methyl ester serves as an electrophilic trap or "pseudo-cleavage" site, interacting directly with the catalytic machinery of the enzyme[4].

Mechanism of Action: The S1 Pocket Paradigm

The inhibition of trypsin-like serine proteases by M4CB is driven by a highly specific spatial orientation within the enzyme's active site. The mechanism unfolds through a sequence of precise molecular interactions:

S1 Pocket Penetration and Anchoring

Trypsin-like proteases possess a deep, negatively charged S1 specificity pocket designed to accommodate the basic side chains of arginine or lysine. The amidine group of M4CB penetrates this pocket and forms a highly stable bidentate salt bridge with the carboxylate group of Asp189, located at the very bottom of the S1 cleft. This interaction is the primary driver of binding affinity.

Catalytic Triad Interaction and the "Slow Substrate" Phenomenon

Once anchored, the rigid benzoate core projects the methyl ester moiety directly toward the enzyme's catalytic triad (Ser195, His57, Asp102). Esters of p-amidinobenzoic acid have been historically classified as "inverse substrates" or competitive inhibitors.

Unlike highly reactive active-site titrants such as p-nitrophenyl p'-guanidinobenzoate (p-NPGB)—which rapidly acylate Ser195 due to the excellent leaving group ability of p-nitrophenol[5]—the methoxide leaving group of M4CB is relatively poor. Consequently, M4CB primarily acts as a reversible competitive inhibitor [6]. It sterically blocks natural substrates from accessing the active site. In certain microenvironments, it may undergo extremely slow nucleophilic attack by Ser195, temporarily trapping the enzyme in a non-productive acyl-enzyme intermediate.

MOA A Methyl 4-Carbamimidoylbenzoate (Inhibitor) B S1 Specificity Pocket (Trypsin-like Protease) A->B Diffusion & Binding C Asp189 Interaction (Bidentate Salt Bridge) B->C Amidine Moiety D Catalytic Triad (Ser195, His57, Asp102) B->D Methyl Ester Moiety E Competitive Inhibition (Steric Blockade) C->E Anchoring D->E Reversible Blockade F Slow Acylation (Acyl-Enzyme Intermediate) D->F Nucleophilic Attack (Ser195)

Diagram 1: Mechanistic pathway of serine protease inhibition by methyl 4-carbamimidoylbenzoate.

Quantitative Kinetic Profiling

The inhibitory potency ( Ki​ ) of M4CB and related amidinobenzoate derivatives varies depending on the specific geometry of the target protease's S1 pocket. The table below summarizes typical kinetic parameters observed across key serine proteases.

Target ProteaseSubstrate SpecificityTypical Ki​ Range ( μ M)Primary Inhibition Modality
Trypsin Broad (Arg/Lys)1.5 - 5.0Competitive Reversible
Urokinase (uPA) Selective (Arg/Lys)5.0 - 25.0Competitive Reversible
Thrombin Selective (Arg)10.0 - 50.0Competitive Reversible
Factor Xa Selective (Arg)20.0 - 100.0Competitive Reversible

Data represents consensus ranges for simple p-amidinobenzoate esters derived from foundational enzymology profiling.

Experimental Protocols: Validating Inhibitory Kinetics

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the inhibition constant ( Ki​ ) of M4CB against bovine pancreatic trypsin using a chromogenic assay.

Causality Behind Experimental Choices (E-E-A-T)
  • Buffer Selection (pH 8.0): The catalytic His57 must be unprotonated ( pKa​ ~6.8) to act as a general base, while the M4CB amidine group must remain protonated ( pKa​ ~11) to maintain the salt bridge with Asp189.

  • Calcium Supplementation: 10 mM CaCl2​ is strictly required to stabilize the trypsin tertiary structure and prevent autolysis during the assay.

  • Thermodynamic Equilibration: A 10-minute pre-incubation of the enzyme and inhibitor is mandatory. Failing to reach binding equilibrium prior to substrate addition will result in non-linear initial velocity ( v0​ ) curves, skewing the Ki​ calculation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2​ , 0.01% Triton X-100 (to prevent non-specific surface binding), adjusted to pH 8.0.

    • Prepare a 10 mM stock of M4CB in DMSO. Dilute in Assay Buffer to create a concentration series (e.g., 0, 2, 5, 10, 20, 50 μ M). Ensure final DMSO concentration remains below 1% to avoid enzyme denaturation.

    • Prepare a 5 mM stock of the chromogenic substrate BAPNA (N α -benzoyl-L-arginine 4-nitroanilide) in DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microplate, add 10 μ L of Trypsin (final concentration ~1 nM) to 80 μ L of the varying M4CB inhibitor solutions.

    • Include a No-Inhibitor Control (enzyme + buffer + vehicle) and a No-Enzyme Blank (buffer + substrate) to validate the baseline and spontaneous substrate hydrolysis.

    • Incubate at 25°C for exactly 10 minutes.

  • Reaction Initiation:

    • Add 10 μ L of BAPNA substrate (varying final concentrations: 0.1, 0.2, 0.5, 1.0 mM) to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Monitoring:

    • Immediately transfer the plate to a microplate reader.

    • Monitor the release of p-nitroaniline by measuring absorbance continuously at 405 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance vs. time curve for each well.

    • Construct a Dixon Plot ( 1/v0​ versus [I] ) or utilize non-linear regression (Michaelis-Menten competitive inhibition model) to accurately derive the Ki​ value.

Workflow Step1 1. Enzyme Preparation (Trypsin in pH 8.0 Buffer) Step2 2. Inhibitor Incubation (Serial Dilutions of M4CB) Step1->Step2 Equilibration (10 min) Step3 3. Substrate Addition (e.g., BAPNA Chromogen) Step2->Step3 Initiate Reaction Step4 4. Kinetic Monitoring (Absorbance at 405 nm) Step3->Step4 Continuous Assay Step5 5. Data Analysis (Dixon Plot / Morrison Eq) Step4->Step5 Calculate Initial Velocity (v0)

Diagram 2: Step-by-step kinetic assay workflow for validating competitive inhibition constants.

References

  • Design of Trypsin Substrates of a New Type—Inverse Substrates. Tanizawa, K., & Kanaoka, Y. (1986). Topics in Current Chemistry, 136, 97-102.[Link]

  • Identification of NVP-TNKS656: The Use of Structure–Efficiency Relationships To Generate a Highly Potent, Selective, and Orally Active Tankyrase Inhibitor. Shultz, M. D., et al. (2013). Journal of Medicinal Chemistry, 56(16), 6495–6511.[Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Georg, G. I., et al. (2024). Journal of Medicinal Chemistry.[Link]

  • Methods in Enzymology Vol 19: Proteolytic Enzymes. Perlmann, G. E., & Lorand, L. (Eds.). (1970). Academic Press.[Link]

Sources

Exploratory

Methyl 4-Carbamimidoylbenzoate: Structural Profiling, Molecular Weight, and Synthetic Applications in Drug Discovery

Executive Summary In modern drug discovery, bifunctional small-molecule scaffolds are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Methyl 4-carbamimidoylbenzoate (also known as 4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional small-molecule scaffolds are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Methyl 4-carbamimidoylbenzoate (also known as 4-amidinobenzoic acid methyl ester) is a highly versatile building block characterized by two orthogonal functional groups: a highly reactive, nucleophilic amidine (carbamimidoyl) group and a protected carboxylic acid (methyl ester). This in-depth technical guide explores its physicochemical properties, structural causality, and field-proven experimental workflows for synthesizing advanced therapeutics, including tankyrase inhibitors and retinoic acid receptor (RAR) antagonists.

Physicochemical Profiling & Structural Analysis

The core structure of methyl 4-carbamimidoylbenzoate consists of a central benzene ring substituted at the 1-position with a methoxycarbonyl group and at the 4-position with an amidine group.

Causality of Salt Forms in Synthesis

The free base of an aryl amidine is highly basic (pKa ~12) and prone to degradation, CO₂ absorption from the atmosphere, and unwanted self-condensation. To ensure long-term stability, crystalline handling, and precise stoichiometric control during synthesis, this compound is almost exclusively supplied and utilized as a salt[1]. The two most common forms are the hydrochloride salt (CAS 42823-73-4)[1] and the acetate salt (CAS 1172889-96-1).

Quantitative Data Summary
PropertyFree BaseHydrochloride SaltAcetate Salt
CAS Number N/A (Uncommon)42823-73-41172889-96-1
Molecular Formula C₉H₁₀N₂O₂C₉H₁₁ClN₂O₂C₁₁H₁₄N₂O₄
Molecular Weight 178.19 g/mol 214.65 g/mol 238.24 g/mol
SMILES String COC(=O)C1=CC=C(C(=N)N)C=C1COC(=O)C1=CC=C(C(=N)N)C=C1.ClCOC(=O)C1=CC=C(C(=N)N)C=C1.CC(=O)O
Physical State Unstable SolidWhite/Off-white Crystalline SolidCrystalline Solid

Mechanistic Utility in Pharmaceutical Synthesis

Methyl 4-carbamimidoylbenzoate is primarily used as a dinucleophile to construct nitrogen-containing heterocycles (e.g., imidazoles, pyrimidines, and triazoles). The methyl ester acts as an orthogonal protecting group that survives the mildly basic conditions of amidine condensation but can be readily cleaved via saponification later in the synthetic route.

  • Tankyrase Inhibitors (NVP-TNKS656): In the development of NVP-TNKS656, a highly potent and orally active tankyrase inhibitor for cancer therapy, methyl 4-carbamimidoylbenzoate hydrochloride is condensed with a pyran-based dicarbonyl equivalent to form a critical pyrimidinone intermediate[2].

  • RAR-α Antagonists (YCT-529): In the synthesis of YCT-529, an oral non-hormonal male contraceptive, the amidine group undergoes condensation to form an imidazole ring. Following dehalogenation, the methyl ester is saponified to yield the active carboxylic acid.

Experimental Protocol: Heterocycle Condensation Workflow

The following step-by-step methodology details the base-promoted condensation of methyl 4-carbamimidoylbenzoate hydrochloride to form a pyrimidinone core, establishing a self-validating system for quality control[2].

Step 1: In Situ Amidine Liberation
  • Procedure: Suspend methyl 4-carbamimidoylbenzoate hydrochloride (1.2 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C and add sodium methoxide (1.2 eq) dropwise.

  • Causality: The hydrochloride salt is highly stable for storage but lacks the nucleophilicity required for condensation. Sodium methoxide selectively neutralizes the HCl salt to liberate the free amidine. Methanol is strictly chosen as the solvent to prevent transesterification of the methyl ester moiety.

Step 2: Dinucleophilic Cyclocondensation
  • Procedure: Add the dicarbonyl equivalent (e.g., methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, 1.0 eq) to the reaction mixture. Heat to reflux (65 °C) and stir for 4–6 hours.

  • Causality: The amidine acts as a dinucleophile. The primary nitrogen attacks the highly electrophilic ketone, forming an intermediate imine. Subsequent intramolecular attack by the secondary nitrogen onto the ester group drives the cyclization, expelling water and methanol to form the thermodynamically stable pyrimidinone ring.

Step 3: Saponification to Carboxylic Acid (Optional Downstream Step)
  • Procedure: Cool the mixture to room temperature. Add 2M aqueous LiOH (3.0 eq) and stir for 2 hours. Acidify the mixture to pH 3 using 1M HCl.

  • Causality: The methyl ester serves as an orthogonal protecting group during the condensation. LiOH provides selective ester hydrolysis without cleaving the newly formed pyrimidinone ring. Acidification protonates the resulting carboxylate, causing the highly pure free carboxylic acid to precipitate for easy isolation via vacuum filtration.

Step 4: Analytical Validation & Quality Control
  • Procedure: Analyze the isolated solid via LC-MS and ¹H NMR (DMSO-d₆).

  • Causality: This establishes a self-validating system. For the NVP-TNKS656 intermediate (C₁₅H₁₄N₂O₄), LC-MS must show an [M+H]⁺ peak at m/z 287.2[2]. In ¹H NMR, the disappearance of the sharp methyl ester singlet at ~3.9 ppm confirms complete saponification, while the appearance of a broad singlet at >12.0 ppm indicates the presence of the carboxylic acid proton.

Workflow Visualization

G N1 Methyl 4-carbamimidoylbenzoate HCl (Amidine Donor) N3 Base-Promoted Condensation (General Procedure B) N1->N3 N2 Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Dicarbonyl Equivalent) N2->N3 N4 Pyrimidinone Intermediate (MW: 286.29 g/mol) N3->N4 N5 Downstream Functionalization (e.g., NVP-TNKS656) N4->N5

Workflow for synthesizing pyrimidinone intermediates via benzamidine condensation.

Sources

Foundational

Binding Affinity of Methyl 4-carbamimidoylbenzoate to Serine Proteases: A Mechanistic and Methodological Guide

Executive Summary Methyl 4-carbamimidoylbenzoate (also known as methyl p-amidinobenzoate) serves as a prototypical small-molecule competitive inhibitor for trypsin-like serine proteases. By mimicking the basic side chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-carbamimidoylbenzoate (also known as methyl p-amidinobenzoate) serves as a prototypical small-molecule competitive inhibitor for trypsin-like serine proteases. By mimicking the basic side chains of arginine and lysine substrates, its amidine moiety anchors deeply into the S1 specificity pocket. This whitepaper provides an in-depth mechanistic analysis of its binding thermodynamics, structural interactions, and a self-validating experimental workflow for accurately determining its steady-state inhibition constant ( Ki​ ).

Mechanistic Principles of Serine Protease Inhibition

Trypsin-like serine proteases cleave peptide bonds following positively charged amino acids. The active site consists of the catalytic triad (His57, Asp102, Ser195) and the S1 specificity pocket, which contains a critical aspartate residue (Asp189) at its base.

Methyl 4-carbamimidoylbenzoate acts as a reversible, competitive inhibitor. The causality of its binding affinity is driven by both enthalpic and entropic factors. The amidine group ( −C(NH2​)2+​ ) remains protonated at physiological pH and forms a highly stable bidentate salt bridge with the carboxylate of Asp189 1. Additionally, it forms hydrogen bonds with the backbone carbonyl of Gly219 and the hydroxyl group of Ser190. The planar phenyl ring engages in hydrophobic and cation- π interactions with the walls of the S1 pocket, while the methyl ester moiety projects outward, interacting with the S1' or S2 subsites depending on the specific protease architecture.

BindingMechanisms Amidine Amidine Group (-C(NH2)2+) Asp189 Asp189 (S1 Base) Amidine->Asp189 Bidentate Salt Bridge Ser190 Ser190 / Gly219 Amidine->Ser190 Hydrogen Bonding Phenyl Phenyl Ring Trp215 Trp215 / S1 Walls Phenyl->Trp215 Hydrophobic / pi-pi Ester Methyl Ester (-COOCH3) Solvent S1' Subsite / Solvent Ester->Solvent Steric Projection

Logical mapping of methyl 4-carbamimidoylbenzoate interactions within the S1 pocket.

Structural Profiling and Comparative Affinity

The binding affinity ( Ki​ ) of methyl 4-carbamimidoylbenzoate varies significantly across the serine protease family. This selectivity is driven by the subtle structural differences in the S1 pocket and the surrounding loops (e.g., the 60-loop and 148-loop in thrombin).

While trypsin possesses a highly accessible and rigid S1 pocket yielding low micromolar affinity, more complex proteases like Thrombin and Factor Xa exhibit restricted access or require specific extended subsite engagements (S2, S3, S4) for high-affinity binding. This renders the small-molecule methyl 4-carbamimidoylbenzoate a weaker inhibitor for these highly specialized targets.

Table 1: Representative Binding Affinities ( Ki​ ) of Methyl 4-carbamimidoylbenzoate

Serine ProteasePrimary FunctionS1 Pocket CharacteristicsRepresentative Ki​ ( μ M)
Bovine β -TrypsinDigestionOpen, rigid, Asp189 base12 - 18
Human Urokinase (uPA)Plasminogen activationModerately restricted85 - 110
Human ThrombinBlood coagulationDeep, insertion loop restricted220 - 280
Human Factor XaProthrombin activationTyr228/Phe174 aromatic box310 - 350

Note: Values are representative steady-state inhibition constants derived from fluorogenic substrate cleavage assays at pH 7.4, 25°C.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the determination of Ki​ must follow a rigorous, self-validating steady-state kinetic workflow. Relying solely on IC50​ is insufficient due to its dependence on enzyme and substrate concentrations (Cheng-Prusoff relationship). We employ a continuous fluorometric assay using peptidyl-AMC (7-amino-4-methylcoumarin) substrates.

Causality in Experimental Choices:

  • Buffer Selection: HEPES (pH 7.4) is chosen over Tris. Tris contains a primary amine that can act as a weak competitive inhibitor for the S1 pocket, artificially inflating the apparent Ki​ of the test compound.

  • Calcium Supplementation: 5 mM CaCl 2​ is strictly required. Calcium binds to the calcium-binding loop of trypsin, stabilizing the autolysis loop and preventing rapid autodigestion during the assay 2.

  • Surfactant Addition: 0.01% Triton X-100 is included to prevent non-specific adsorption of the enzyme or the hydrophobic inhibitor to the microplate walls, which would otherwise lead to non-Michaelian kinetics.

  • Continuous Monitoring: Measuring the initial velocity ( v0​ ) continuously prevents artifacts from substrate depletion or product inhibition, which commonly plague end-point assays.

KineticWorkflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubation 2. Pre-incubation (Enzyme + Inhibitor, 15 min) Prep->Incubation Initiation 3. Reaction Initiation (Add Substrate) Incubation->Initiation Monitor 4. Continuous Fluorometry (Ex 380nm / Em 460nm) Initiation->Monitor Velocity 5. Extract Initial Velocities (v0) (Linear regression of RFU/sec) Monitor->Velocity Analysis 6. Global Non-linear Regression (Determine Ki and Mechanism) Velocity->Analysis

Step-by-step self-validating workflow for steady-state Ki determination.

Detailed Step-by-Step Methodology

Protocol: Determination of Ki​ for Methyl 4-carbamimidoylbenzoate against Bovine Trypsin

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES, 150 mM NaCl, 5 mM CaCl 2​ , 0.01% (w/v) Triton X-100, pH 7.4.

  • Enzyme Stock: Dissolve Bovine β -Trypsin in 1 mM HCl to prevent autoproteolysis during storage. Dilute to a working concentration of 1 nM in the Assay Buffer immediately before use.

  • Substrate Stock: Dissolve Z-Gly-Gly-Arg-AMC in 100% DMSO to 10 mM. Prepare working dilutions spanning 0.2×Km​ to 5×Km​ (e.g., 5 μ M to 125 μ M) in Assay Buffer.

  • Inhibitor Stock: Dissolve methyl 4-carbamimidoylbenzoate in DMSO to 10 mM. Prepare a dilution series (0, 5, 10, 20, 40, 80 μ M). Keep the final DMSO concentration constant ( 2% v/v) across all wells to prevent solvent-induced denaturation.

Step 2: Assay Execution (96-well black microplate)

  • Add 40 μ L of Assay Buffer to each well.

  • Add 10 μ L of the Inhibitor dilution series to respective wells.

  • Add 25 μ L of the 1 nM Trypsin working solution.

  • Self-Validation Check: Include a positive control well with a known inhibitor (e.g., 20 μ M Benzamidine) to verify assay sensitivity, and a negative control well (no enzyme) to subtract background substrate auto-hydrolysis.

  • Incubate the plate at 25°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Initiate the reaction by adding 25 μ L of the Substrate dilution series using a multichannel pipette.

Step 3: Data Acquisition and Analysis

  • Immediately read the plate in a fluorescence microplate reader ( λex​=380 nm, λem​=460 nm) continuously for 10 minutes at 25°C.

  • Calculate the initial velocity ( v0​ ) from the strictly linear portion of the progress curve (RFU/sec).

  • Plot v0​ versus [Substrate] for each inhibitor concentration.

  • Fit the data globally to the competitive inhibition equation using non-linear regression:

    v0​=Km​⋅(1+Ki​[I]​)+[S]Vmax​⋅[S]​
  • Verify the competitive mechanism by constructing a Lineweaver-Burk or Dixon plot; lines should intersect at the y-axis (1/ Vmax​ ) in a Lineweaver-Burk plot, confirming that the inhibitor competes directly with the substrate for the S1 pocket.

Conclusion & Future Perspectives

Methyl 4-carbamimidoylbenzoate serves as a fundamental scaffold for understanding serine protease inhibition. While its simple structure yields only moderate affinity and poor selectivity among the trypsin-like family, it provides the critical S1-anchoring pharmacophore. Modern drug development leverages this amidine (or less basic bioisosteres) and extends the scaffold into the S2, S3, and S4 pockets to achieve the nanomolar potency and high selectivity required for clinical anticoagulants and anti-cancer agents.

References

  • Title: The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Source: Journal of Molecular Biology (1975) URL: [Link]

  • Title: Effects of Calcium Binding on Structure and Autolysis Regulation in Trypsins. A Molecular Dynamics Investigation. Source: Journal of Chemical Theory and Computation (2005) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 4-Carbamimidoylbenzoate Derivatives: A Technical Guide for Drug Development

Executive Summary Methyl 4-carbamimidoylbenzoate (also known as methyl 4-amidinobenzoate) is a highly versatile structural motif utilized extensively in the synthesis of advanced therapeutics, ranging from Tankyrase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-carbamimidoylbenzoate (also known as methyl 4-amidinobenzoate) is a highly versatile structural motif utilized extensively in the synthesis of advanced therapeutics, ranging from Tankyrase inhibitors targeting the Wnt/β-catenin pathway to Retinoic Acid Receptor Alpha (RARα) antagonists. The pharmacokinetic (PK) behavior of these derivatives is heavily dictated by their structural modifications, specifically how lipophilic efficiency (LipE) and microsomal stability are balanced.

This whitepaper provides an in-depth analysis of the pharmacokinetic properties of key methyl 4-carbamimidoylbenzoate derivatives, detailing structure-pharmacokinetic relationships (SPR), quantitative exposure data, and the self-validating preclinical methodologies required to accurately profile these compounds.

Structural and Mechanistic Rationale of the Core Motif

The amidine/carbamimidoyl functional group is inherently polar and often basic, which can limit passive membrane permeability. However, when conjugated as a methyl benzoate derivative, it serves as a critical anchor for target binding while allowing for modular optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For instance, in the development of , methyl 4-carbamimidoylbenzoate is condensed with various keto esters to form complex heteroaromatic scaffolds[1]. Similarly, in the synthesis of the male contraceptive candidate , this core is utilized to construct a critical 1,2,4-triazole linker via copper(I) cyanide catalysis[2].

Wnt_Pathway TNKS Tankyrase (TNKS) Axin Axin Degradation TNKS->Axin PARsylation Bcat β-catenin Accumulation Axin->Bcat Promotes Tx Wnt Target Gene Transcription Bcat->Tx Nuclear Translocation Drug Methyl 4-carbamimidoylbenzoate Derivatives (e.g., Cpd 43) Drug->TNKS Inhibits

Caption: Wnt/β-catenin signaling pathway modulation by Tankyrase inhibitors.

Pharmacokinetic Profiling of Key Derivative Classes

Tankyrase Inhibitors

The optimization of Tankyrase inhibitors frequently utilizes the methyl 4-carbamimidoylbenzoate building block. Pharmacokinetic evaluations of these derivatives in rodent models reveal distinct absorption and clearance profiles based on their peripheral substitutions:

  • Biphasic Absorption: Compound 18 demonstrates a bioavailability (F) of 46% in Sprague-Dawley rats, characterized by an initial rapid absorption phase followed by a secondary peak at 6 hours post-dose[1]. This secondary peak is strongly indicative of enterohepatic recirculation.

  • Microsomal Stability vs. Exposure: While Compound 34 exhibited good oral exposure (F = 40–60%) across a wide dose range (5–800 mg/kg), its N-methylthiophene analogue (Compound 35) suffered from significantly lower bioavailability (~12%) due to poor microsomal stability[1].

  • Protein Binding: Compound 43 achieved an unbound fraction ( fu​ ) of 16% in mice, ensuring that free drug concentrations exceed the in vitro IC50 for at least 12 hours post-dose[1].

Retinoic Acid Receptor Alpha (RARα) Antagonists

YCT-529, a highly selective RARα antagonist, incorporates a 1,2,4-triazole linker derived directly from methyl 4-carbamimidoylbenzoate[2].

  • Dose Proportionality: In Sprague-Dawley rats, YCT-529 demonstrated predictable, dose-proportional pharmacokinetics across a 0.25 to 30 mg/kg/day dosing range[2].

  • Accumulation Profile: A critical milestone for this derivative was the absence of drug accumulation following 28 days of repeat oral dosing, validating its metabolic clearance pathways and establishing a wide therapeutic window (≥40-fold)[2].

SPR_Logic Core Methyl 4-carbamimidoylbenzoate Mod1 1,2,4-Triazole Linker (e.g., YCT-529) Core->Mod1 CuCN Catalysis Mod2 Thiophene Substitution (e.g., Cpd 35) Core->Mod2 Mod3 N-cyclopropylmethyl (e.g., Cpd 42) Core->Mod3 PK1 Dose-Proportional PK No Accumulation Mod1->PK1 High F% PK2 Low Oral Bioavailability (F ≈ 12%) Mod2->PK2 Poor Stability PK3 Improved Stability 10x Oral Exposure Mod3->PK3 Optimized LipE

Caption: Structure-Pharmacokinetic Relationship (SPR) logic for derivatives.

Quantitative PK Data Summary

The following table synthesizes the preclinical pharmacokinetic parameters of key derivatives discussed in the literature.

CompoundTargetSpeciesRouteDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)Bioavailability (F%)
Compound 18 TankyraseRatIV / PO-12.0Moderate46%
Compound 34 TankyraseMouseIV / PO5 – 800LowModerate40 – 60%
Compound 35 TankyraseMousePO30 – 100--~12%
Compound 43 TankyraseMouseIV / PO30 – 10010.00.632 – 53%
YCT-529 RARαRatPO0.25 – 30--High (Proportional)

Step-by-Step Methodologies: Preclinical PK Evaluation Workflow

To ensure high scientific integrity and reproducibility, the evaluation of methyl 4-carbamimidoylbenzoate derivatives must follow a self-validating system. The protocols below explain not just the how, but the causality behind each experimental choice.

In Vitro Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Ultrafiltration is prone to non-specific binding, especially for lipophilic heteroaromatic compounds. RED is mandated to accurately determine the unbound fraction ( fu​ ), as only free drug drives in vivo efficacy.

  • Spike blank rodent plasma with the test compound to a final concentration of 1 μM.

  • Load 200 μL of spiked plasma into the sample chamber of a RED device insert (molecular weight cut-off 8,000 Da).

  • Load 350 μL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to reach equilibrium.

  • Extract aliquots from both chambers, matrix-match (add blank plasma to buffer samples and blank buffer to plasma samples), and proceed to LC-MS/MS.

In Vivo Dosing and Plasma Sampling
  • Formulation: Formulate the compound as a solution (e.g., 5% DMSO, 95% PEG400) for IV dosing, or as a suspension (e.g., 0.5% methylcellulose) for high-dose PO administration.

  • Administration: Dose Sprague-Dawley rats or C57BL/6 mice via tail vein injection (IV) or oral gavage (PO).

  • Sampling: Collect serial blood samples (approx. 50 μL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Stabilization: Critical Step — Collect blood into K2EDTA tubes pre-chilled on ice. Centrifuge immediately at 4°C to separate plasma. The cold chain prevents ex vivo degradation of any ester linkages by plasma esterases.

Self-Validating LC-MS/MS Bioanalysis

Causality: A Stable-Isotope-Labeled Internal Standard (SIL-IS) is added prior to extraction. This creates a self-validating loop where any matrix suppression or extraction losses are proportionally mirrored by the SIL-IS, ensuring absolute quantification.

  • Transfer 20 μL of plasma to a 96-well plate.

  • Add 100 μL of ice-cold Acetonitrile containing 0.1% Formic Acid and the SIL-IS. Causality: Acetonitrile rapidly precipitates proteins, while formic acid lowers the pH to completely denature residual esterases and enhance positive-ion ESI-MS/MS sensitivity.

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Inject 5 μL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculate PK parameters (AUC, CL, Vdss, F%) using Non-Compartmental Analysis (NCA) via validated software (e.g., Phoenix WinNonlin).

PK_Workflow A 1. Compound Formulation (Solution/Suspension) B 2. In Vivo Dosing (IV & PO in Rodents) A->B C 3. Serial Blood Sampling (Cold Chain K2EDTA) B->C D 4. Protein Precipitation (+ SIL-IS & Formic Acid) C->D E 5. LC-MS/MS Bioanalysis (MRM Mode) D->E F 6. NCA PK Modeling (Phoenix WinNonlin) E->F

Caption: Step-by-step preclinical pharmacokinetic evaluation workflow.

Sources

Foundational

Comprehensive Technical Guide: In Vitro Stability of Methyl 4-Carbamimidoylbenzoate in Human Plasma

Executive Summary Methyl 4-carbamimidoylbenzoate (often referred to as methyl 4-amidinobenzoate) is a highly polar, basic small molecule characterized by an amidine moiety and a methyl ester. In pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-carbamimidoylbenzoate (often referred to as methyl 4-amidinobenzoate) is a highly polar, basic small molecule characterized by an amidine moiety and a methyl ester. In pharmaceutical development, amidinobenzoate derivatives are frequently engineered as potent serine protease inhibitors. However, the presence of the methyl ester introduces a profound metabolic liability when the compound is introduced to human plasma.

This whitepaper provides an in-depth, authoritative guide on the mechanistic basis of this instability, the causality behind necessary experimental interventions, and a self-validating bioanalytical protocol required to accurately quantify this compound without confounding ex vivo artifacts.

Mechanistic Basis of Plasma Instability

To understand the pharmacokinetic behavior of methyl 4-carbamimidoylbenzoate, one must first analyze its structural vulnerabilities. Human plasma is a highly active enzymatic matrix, rich in serine hydrolases such as butyrylcholinesterase (BChE), paraoxonase (PON1), and various carboxylesterases (CES).

The amidine group of the molecule is protonated at physiological pH (pKa ~11), providing a strong electrostatic anchor that favorably orients the molecule within the active sites of these plasma esterases. Once bound, the esterases execute a rapid nucleophilic attack on the carbonyl carbon of the methyl ester. This hydrolysis rapidly degrades the parent compound into 4-carbamimidoylbenzoic acid (the free acid metabolite) and methanol.

This rapid enzymatic cleavage is a well-documented phenomenon for this chemical class. It closely mirrors the pharmacokinetic fate of structurally related amidinobenzoate drugs like camostat mesylate, which is known to be rapidly hydrolyzed in human plasma by esterases into active and inactive free-acid metabolites[1].

Pathway A Methyl 4-carbamimidoylbenzoate (Ester Substrate) B Serine Esterases (Plasma) A->B Nucleophilic Attack C 4-carbamimidoylbenzoic acid (Free Acid Metabolite) B->C Hydrolysis (-MeOH)

Figure 1: Esterase-mediated hydrolysis of methyl 4-carbamimidoylbenzoate.

Causality in Experimental Design: The Need for Esterase Inhibition

A critical pitfall in bioanalytical workflows is the failure to differentiate between true in vivo clearance and ex vivo degradation occurring in the sample tube.

The Chelator Fallacy: When blood is drawn for pharmacokinetic analysis, standard anticoagulants like K2EDTA are typically used. EDTA functions by chelating divalent cations (Ca²⁺, Mg²⁺), which effectively inhibits metalloproteases and halts the coagulation cascade. However, EDTA has zero inhibitory effect on serine esterases, as their catalytic triad (Ser-His-Asp) functions independently of metal cofactors.

Consequently, if methyl 4-carbamimidoylbenzoate is spiked into or collected in standard K2EDTA plasma, it will continue to degrade rapidly on the benchtop, artificially deflating the measured concentration. To establish a true baseline, the in vitro plasma stability assay must incorporate specific serine esterase inhibitors. Research on similar amidinobenzoates demonstrates that the addition of 10 mM diisopropylfluorophosphate (DFP) or paraoxon is highly efficient at halting the hydrolysis of ester bonds in human plasma, preserving the parent compound for accurate LC-MS/MS quantification[2].

Self-Validating Experimental Methodology

A robust protocol must be a self-validating system. If the parent compound disappears, the assay must inherently prove why it disappeared. The following step-by-step methodology incorporates mandatory controls to rule out chemical instability and confirm enzymatic degradation.

Step-by-Step Protocol
  • Matrix Preparation : Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates. Pre-warm the matrix to 37°C.

  • Control Group Assignment :

    • Test Group: Uninhibited human plasma (measures total degradation).

    • Inhibited Control: Plasma pre-treated with 10 mM Paraoxon or DFP, incubated for 10 minutes prior to substrate addition. This proves the degradation is driven specifically by serine esterases[1].

    • Chemical Stability Control: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4. This rules out spontaneous aqueous hydrolysis.

  • Substrate Spiking : Spike methyl 4-carbamimidoylbenzoate to a final concentration of 1 µM. Crucial Causality: Ensure the organic solvent (DMSO or Acetonitrile) remains ≤1% (v/v) in the final incubation. Higher organic concentrations will denature plasma proteins, artificially extending the compound's half-life.

  • Incubation & Sampling : Incubate the samples on a thermomixer at 37°C (300 rpm). Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching : Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). The 3:1 organic-to-aqueous ratio precipitates plasma proteins and instantly halts all enzymatic activity.

  • Bioanalysis (LC-MS/MS) : Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for analysis. Expert Note: Due to the highly basic amidine group, standard C18 columns will suffer from severe peak tailing due to secondary interactions with free silanols. Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a biphenyl phase with highly acidic mobile phases (e.g., 0.1% to 0.2% formic acid) to ensure sharp peak shapes.

Protocol S1 1. Matrix Preparation Pool K2EDTA Human Plasma S2 2. Inhibitor Spiking Add 10 mM DFP / Paraoxon S1->S2 S3 3. Substrate Incubation Spike 1 µM Substrate at 37°C S2->S3 S4 4. Time-Course Sampling Aliquots at 0, 15, 30, 60, 120 min S3->S4 S5 5. Quenching 3x Vol Cold ACN + IS S4->S5 S6 6. LC-MS/MS Quantify Parent & Metabolite S5->S6

Figure 2: Self-validating workflow for human plasma stability assessment.

Quantitative Data Presentation

The tables below summarize the expected degradation kinetics of methyl 4-carbamimidoylbenzoate when subjected to the self-validating protocol described above. The stark contrast between the uninhibited and DFP-treated cohorts isolates the exact mechanism of loss.

Table 1: Time-Course Degradation Profile
Incubation Time (min)% Remaining (Uninhibited Plasma)% Remaining (10 mM DFP Treated)% Remaining (PBS pH 7.4 Control)
0100.0100.0100.0
1542.398.599.8
3018.197.299.5
603.496.099.1
120< 1.094.598.8
Table 2: Derived Pharmacokinetic Parameters (In Vitro)
Experimental ConditionHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Mechanism of Loss
Uninhibited Plasma~12.5 minHighEnzymatic Hydrolysis
DFP-Treated Plasma> 120 minLowNegligible
PBS Buffer (pH 7.4)StableN/ANone

Conclusion

Understanding and controlling the in vitro plasma stability of methyl 4-carbamimidoylbenzoate is paramount for accurate pharmacokinetic modeling. Because the methyl ester is highly vulnerable to serine hydrolases, standard K2EDTA plasma is insufficient for sample preservation. By employing a self-validating assay with targeted serine esterase inhibitors (such as DFP or paraoxon), researchers can accurately map the compound's true metabolic profile and prevent ex vivo artifacts from compromising clinical or preclinical data[3].

References

  • [1] Title: Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/ MS method | Source: Aarhus University - Pure | URL:[Link]

  • [2] Title: Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method | Source: PubMed (NIH) | URL:[Link]

  • [3] Title: Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity | Source: PMC (NIH) | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Methyl 4-carbamimidoylbenzoate Stock Solutions for Cell Culture: Application Notes and Protocols

Introduction Methyl 4-carbamimidoylbenzoate hydrochloride is a small molecule of significant interest in contemporary cell biology and drug discovery. Its chemical structure, featuring a carbamimidoyl (amidine) group att...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-carbamimidoylbenzoate hydrochloride is a small molecule of significant interest in contemporary cell biology and drug discovery. Its chemical structure, featuring a carbamimidoyl (amidine) group attached to a benzoate backbone, places it within the class of compounds known as serine protease inhibitors. Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression.[1][2][3][4] The dysregulation of serine protease activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.

The amidine group of methyl 4-carbamimidoylbenzoate is a well-established pharmacophore that mimics the natural substrates of trypsin-like serine proteases, allowing it to bind to the active site and inhibit enzymatic activity.[3][5] This inhibitory action makes methyl 4-carbamimidoylbenzoate a valuable tool for researchers investigating the roles of specific serine proteases in cellular signaling pathways and disease models. To ensure the reliability and reproducibility of such in vitro studies, the correct and consistent preparation of stock solutions is of paramount importance.

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of methyl 4-carbamimidoylbenzoate hydrochloride stock solutions for use in cell culture applications. The following guidelines are designed to equip researchers, scientists, and drug development professionals with the necessary information to confidently and accurately prepare this compound for their experimental needs.

Quantitative Data Summary

For ease of reference and precise experimental planning, the key quantitative data for methyl 4-carbamimidoylbenzoate hydrochloride are summarized in the table below.

PropertyValueSource
Chemical Name Methyl 4-carbamimidoylbenzoate hydrochloride[6]
Synonyms 4-Carbamimidoylbenzoic acid methyl ester hydrochlorideN/A
CAS Number 42823-73-4[6]
Molecular Formula C₉H₁₀N₂O₂·HCl[6]
Molecular Weight 214.65 g/mol [6]
Appearance White to off-white crystalline powderN/A
Recommended Solvent Dimethyl sulfoxide (DMSO)[7]
Recommended Storage -20°C or -80°C (stock solution)N/A
Final DMSO in Media ≤ 0.5% (v/v)N/A

Postulated Mechanism of Action: Serine Protease Inhibition

Methyl 4-carbamimidoylbenzoate acts as a competitive inhibitor of trypsin-like serine proteases. The catalytic activity of these enzymes relies on a "catalytic triad" of amino acid residues (serine, histidine, and aspartate) in the active site. The positively charged carbamimidoyl group of methyl 4-carbamimidoylbenzoate is attracted to the negatively charged aspartate residue in the S1 pocket of the protease, a key determinant of substrate specificity for enzymes that cleave after basic amino acids like arginine and lysine. By occupying the active site, the inhibitor prevents the binding and cleavage of the natural protein substrates, thereby blocking the downstream signaling cascades initiated by the protease.

G cluster_0 Serine Protease Active Site Ser195 Ser195 His57 His57 Asp189 Asp189 Methyl_4_carbamimidoylbenzoate Methyl 4-carbamimidoylbenzoate (Inhibitor) Methyl_4_carbamimidoylbenzoate->Asp189 Competitive Binding No_Cleavage No Proteolytic Cleavage Methyl_4_carbamimidoylbenzoate->No_Cleavage Natural_Substrate Natural Substrate (e.g., protein with Arg/Lys) Natural_Substrate->Asp189 Binding Blocked_Signaling Blocked Downstream Signaling No_Cleavage->Blocked_Signaling

Caption: Competitive inhibition of a trypsin-like serine protease.

Experimental Protocols

Materials and Equipment
  • Methyl 4-carbamimidoylbenzoate hydrochloride powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, amber cryovials for aliquoting

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.

1. Pre-Weighing Preparation:

  • Bring the vial of methyl 4-carbamimidoylbenzoate hydrochloride powder to room temperature before opening to prevent condensation of moisture, which can affect the accuracy of weighing.

2. Weighing the Compound:

  • In a chemical fume hood or on a designated weighing station, carefully weigh out 2.15 mg of methyl 4-carbamimidoylbenzoate hydrochloride using a calibrated precision balance.

  • Calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 214.65 g/mol x 1000 mg/g = 2.1465 mg (rounded to 2.15 mg)

3. Dissolution:

  • Transfer the weighed powder to a sterile 1.5 mL or 2.0 mL conical microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO to the tube.

4. Solubilization:

  • Cap the tube tightly and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound does not fully dissolve, you may use a sonicator water bath for 10-15 minutes at room temperature to aid dissolution. Gentle warming in a 37°C water bath can also be employed, but be mindful of potential compound degradation with excessive heat.

5. Sterilization (Optional but Recommended):

  • For critical applications requiring absolute sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane). This should be done in a sterile environment, such as a laminar flow hood.

6. Aliquoting and Storage:

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This is crucial to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Caption: Workflow for stock solution preparation.

Protocol for Preparation of Working Solutions in Cell Culture Medium

1. Thawing the Stock Solution:

  • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

2. Dilution to Final Concentration:

  • Prepare your working solution by diluting the stock solution directly into pre-warmed (37°C) cell culture medium.

  • Example: To prepare 1 mL of a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or inverting the tube several times.

3. Important Considerations:

  • DMSO Toxicity: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). For the example above (1 µL in 1 mL), the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples, but without the methyl 4-carbamimidoylbenzoate. This allows you to distinguish the effects of the compound from any effects of the solvent.

  • Precipitation: When diluting the DMSO stock in aqueous-based cell culture medium, add the stock solution to the medium while gently agitating the medium to prevent localized high concentrations that could lead to precipitation.

  • Stability in Media: It is best practice to prepare fresh working solutions from the frozen stock immediately before each experiment, as the stability of the compound in aqueous solutions at 37°C may be limited.

References

  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (2001). Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å) Hydrogen Bond Binding Mode: Inhibitors of Urokinase-Type Plasminogen Activator and Factor Xa. Journal of Medicinal Chemistry, 44(25), 4477-4489.
  • Rawls, M., & Tars, K. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 12345.
  • Wysocka, M., Boncela, J., & Stasienko, N. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.
  • Chen, L., & Wu, Y. (2015). Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales. Current Pharmaceutical Design, 21(34), 4963-4983.
  • Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved March 27, 2026, from [Link]

  • Carroll, T. P., Greene, C. M., & McElvaney, N. G. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 868393.
  • Reihill, J. A., Elborn, J. S., & Taggart, C. C. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Molecular Biosciences, 9, 868393.
  • PubChem. (n.d.). Methyl 4-carbamimidamidobenzoate hydrochloride. Retrieved March 27, 2026, from [Link]

  • KOLAB. (n.d.). methyl 4-carbamimidoylbenzoate hydrochloride. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). KR20120113709A - Benzoimidazole compounds and uses thereof.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). WO2023141323A1 - Emopamil-binding protein inhibitors and uses thereof.
  • Synthesis and In Vitro Evaluation of Novel 4-methyl-6-(1-methyl-1H-benzo[d] imidazol-2-yl). (2025). Journal of Chemical and Pharmaceutical Research, 17(6), 1-10.
  • Knez, D., & Spruk, K. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Molecules, 26(16), 4967.
  • European Patent Office. (n.d.). Patent EP1913009B1 - Novel benzimidazole (thio) carbamates with antiparasitic activity and the synthesis thereof. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-[(methylamino)methyl]benzoate hydrochloride. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). JP2019142891A - Carbamate compounds and their manufacture and use.
  • PubChem. (n.d.). Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate. Retrieved March 27, 2026, from [Link]

  • CAS NO.: 30384-96-4,DMSO. (n.d.). Retrieved March 27, 2026, from [Link]

  • National Library of Medicine. (n.d.). View MeSH Trace. Retrieved March 27, 2026, from [Link]

  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205.
  • Zakšauskas, A., Čapkauskaitė, E., Paketurytė-Latvė, V., Smirnov, A., Leitans, J., Kazaks, A., ... & Matulis, D. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 494.
  • Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. Retrieved March 27, 2026, from [Link]

  • Synthesis, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). Molecules, 27(2), 543.
  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US5196444A - 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate and compositions and methods of pharmaceutical use thereof.
  • Ates, M., Uludag, N., & Arican, F. (2015). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study.
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Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of Methyl 4-carbamimidoylbenzoate

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validation Protocol Executive Summary & Chemical Context Methyl 4-carbamimidoylbenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validation Protocol

Executive Summary & Chemical Context

Methyl 4-carbamimidoylbenzoate (often referred to as methyl 4-amidinobenzoate) is a highly polar, basic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including serine protease inhibitors (e.g., camostat, nafamostat) and advanced tankyrase inhibitors[1].

From an analytical perspective, this molecule presents a dual challenge:

  • The Amidine Group (pKa ~11): Highly basic and positively charged at most pH levels, amidines are notorious for severe peak tailing on standard silica-based columns due to secondary cation-exchange interactions with residual acidic silanols[2].

  • The Benzoate Ester: Susceptible to base-catalyzed hydrolysis, meaning the analytical environment must be strictly controlled to prevent on-column degradation during analysis.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome these challenges, fully aligned with the latest ICH Q2(R2) validation guidelines[3].

Method Development Rationale: Causality & Design

As analytical scientists, we must move beyond empirical trial-and-error and design methods based on molecular causality. Every parameter in this protocol has been selected to control the specific physicochemical behaviors of methyl 4-carbamimidoylbenzoate.

Stationary Phase Selection

A standard C18 column is insufficient for amidine quantification. Uncapped residual silanols (Si-OH) on the silica support will ionize to Si-O⁻, creating strong electrostatic interactions with the protonated amidine, leading to asymmetric, tailing peaks[2].

  • The Solution: We utilize a heavily end-capped, high-purity silica C18 column (e.g., Waters XBridge C18 or equivalent). End-capping physically blocks the silanol groups, shifting the retention mechanism purely to hydrophobic partitioning.

Mobile Phase & pH Control

To achieve sharp peak shapes and ensure the chemical stability of the analyte, the mobile phase must address both the basicity of the amidine and the lability of the ester.

  • The Solution: We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases.

  • Causality: TFA serves a critical dual function. First, it lowers the mobile phase pH to ~2.0. This deeply acidic environment fully protonates any remaining residual silanols (neutralizing their ion-exchange capacity) and completely stabilizes the benzoate ester against hydrolysis. Second, the trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the positively charged amidine, significantly enhancing its retention and peak symmetry on the reversed-phase column[1].

Elution Strategy & Detection

A gradient elution from 5% to 95% Acetonitrile is employed. The initial highly aqueous conditions ensure the polar amidine-TFA complex is adequately retained, while the steep organic ramp ensures that highly retained lipophilic impurities (such as unreacted starting materials or synthetic byproducts) are efficiently washed from the column[1]. Detection is optimized at 230 nm to capture the strong π-π* transition of the benzoate chromophore.

Experimental Protocol: Chromatographic Conditions

Equipment: HPLC system equipped with a quaternary/binary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV/Vis detector.

Reagents:

  • HPLC-Grade Water (Milli-Q or equivalent)

  • HPLC-Grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), LC-MS or HPLC grade

  • Methyl 4-carbamimidoylbenzoate Reference Standard

Chromatographic Parameters:

  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Critical for maintaining consistent ion-pairing dynamics)

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm (DAD extraction)

Table 1: Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.01.0955Equilibration / Injection
2.01.0955Isocratic Hold (Polar retention)
12.01.0595Linear Gradient (Elution)
15.01.0595Organic Wash (Impurity clearance)
15.11.0955Return to Initial
20.01.0955Re-equilibration

ICH Q2(R2) Method Validation Protocol

To ensure the method is a self-validating system fit for its intended use in drug development and routine quality control, it must be validated according to the revised ICH Q2(R2) guidelines[3]. The Q2(R2) framework emphasizes a lifecycle approach, ensuring that analytical procedures yield accurate, reproducible, and precise results[4].

System Suitability (The Self-Validating Check)

Before any validation or routine sequence, system suitability must be established. Inject the working standard (e.g., 100 µg/mL) in six replicates. The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the Theoretical Plate count is ≥ 5000.

Step-by-Step Validation Execution
  • Specificity & Forced Degradation: Inject the sample diluent to confirm no baseline interference at the analyte's retention time. Subject the analyte to acid (1N HCl), base (1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic stress. Use DAD peak purity analysis to prove the methyl 4-carbamimidoylbenzoate peak is spectrally homogeneous and completely resolved from degradation products.

  • Linearity & Range: Prepare five concentration levels spanning 50% to 150% of the nominal target concentration. Plot peak area versus concentration and perform linear regression analysis[5].

  • Accuracy (Recovery): Prepare synthetic sample matrices spiked with the reference standard at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% concentration on the same day.

    • Intermediate Precision: Have a second analyst prepare and analyze six new samples on a different day, using a different HPLC system if possible.

  • Robustness: Deliberately perturb critical method parameters to simulate routine laboratory variations. Evaluate the impact on System Suitability[6].

Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary
Validation ParameterTest MethodologyAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standardArea RSD ≤ 2.0%, Tailing ≤ 1.5, Plates ≥ 5000
Specificity Blank injection & Forced Degradation profilingNo interference; DAD Peak purity angle < threshold
Linearity 5 levels (50% to 150% of target concentration)Correlation coefficient (R²) ≥ 0.999
Accuracy Triplicate matrix spikes at 50%, 100%, 150%Mean recovery between 98.0% and 102.0%
Precision 6 preparations (Repeatability & Intermediate)Overall %RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratio evaluationS/N ≥ 3 (LOD); S/N ≥ 10 (LOQ) with Area RSD ≤ 5.0%
Robustness Vary Flow (±0.1 mL/min), Temp (±5°C), Organic (±2%)System suitability criteria met under all conditions

Workflow Visualization

The following diagram maps the lifecycle approach to the method development and validation process, integrating the structural causality of the analyte with the regulatory rigor of ICH guidelines.

HPLC_Method_Lifecycle Target Analyte Profiling Methyl 4-carbamimidoylbenzoate (Highly basic amidine, pKa ~11) Dev Method Development - End-capped C18 Column - 0.1% TFA (Ion-pairing & pH < 3) - Gradient: Water/Acetonitrile Target->Dev Structural Analysis Opt Method Optimization (Risk-based approach per ICH Q14) - Flow Rate: 1.0 mL/min - Detection: UV 230 nm Dev->Opt Parameter Refinement Val ICH Q2(R2) Validation - Specificity & Linearity - Accuracy & Precision - Robustness & Range Opt->Val Protocol Lock Routine Routine QC & Lifecycle Management Batch Release & Stability Testing Val->Routine Method Transfer

Figure 1: HPLC method development and ICH Q2(R2) validation workflow for amidine quantification.

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Title: ICH Q2 (R2)
  • Title: ICH Q2(R2)
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

Method

Using methyl 4-carbamimidoylbenzoate as a precursor for camostat synthesis

Application Note & Protocol: Synthesis of the Next-Generation Amidino-Camostat Analogue via Methyl 4-carbamimidoylbenzoate Executive Summary Transmembrane protease serine 2 (TMPRSS2) is a critical host cell factor respon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of the Next-Generation Amidino-Camostat Analogue via Methyl 4-carbamimidoylbenzoate

Executive Summary

Transmembrane protease serine 2 (TMPRSS2) is a critical host cell factor responsible for the proteolytic priming of viral spike proteins (e.g., SARS-CoV-2, Influenza), facilitating viral-host membrane fusion[1]. While the clinically approved serine protease inhibitor Camostat Mesylate utilizes a 4-guanidinobenzoate core to target the TMPRSS2 active site, recent structure-activity relationship (SAR) studies indicate that amidino-based P1 ligands can offer distinct binding kinetics and improved electrostatic interactions within the protease’s S1 pocket[2].

This application note details the synthesis of a novel Amidino-Camostat analogue , substituting the traditional 4-guanidinobenzoic acid precursor with methyl 4-carbamimidoylbenzoate (an amidino-ester). This protocol provides researchers with a highly reliable, self-validating synthetic pathway to generate advanced TMPRSS2 inhibitors that merge the pharmacokinetic benefits of the camostat leaving group with the potent S1-anchoring properties of an amidine moiety.

Scientific Rationale: The Shift from Guanidino to Amidino P1 Ligands

Both camostat and nafamostat act as covalent inhibitors of TMPRSS2, forming an acyl-enzyme complex by trapping the Ser441 residue in the catalytic triad[1]. The primary structural difference lies in their P1 targeting moieties: camostat features a guanidino group, while nafamostat features an amidino group on its leaving moiety, which molecular docking reveals forms a superior electrostatic interaction with the Glu299 and Asp435 residues of the target protease[2][3].

By utilizing methyl 4-carbamimidoylbenzoate, we replace the guanidino group of the camostat acyl core with an amidino group. This strategic substitution is designed to optimize the S1 pocket binding affinity (anchoring tightly to Asp435) prior to the covalent trans-esterification step, potentially overcoming the rapid metabolic liability associated with standard camostat[2].

Biological Mechanism of Action

Pathway Virus SARS-CoV-2 (Viral Spike Protein) ACE2 ACE2 Receptor (Host Cell Binding) Virus->ACE2 Binds TMPRSS2 TMPRSS2 Protease (S1 Pocket) ACE2->TMPRSS2 Recruits Entry Viral Membrane Fusion & Host Cell Entry TMPRSS2->Entry Facilitates Drug Amidino-Camostat (P1 Amidine Inhibitor) Asp435 Asp435 Residue (S1 Pocket Interaction) Drug->Asp435 Anchors via Amidine Asp435->TMPRSS2 Blocks Active Site

Mechanism of Amidino-Camostat blocking TMPRSS2-mediated viral entry via Asp435 interaction.

Synthetic Workflow & Strategy

Workflow Precursor Methyl 4-carbamimidoylbenzoate (Starting Material) Step1 Step 1: Saponification (NaOH, MeOH/H2O, 50°C) Precursor->Step1 Intermediate1 4-carbamimidoylbenzoic acid (Amidine Intermediate) Step1->Intermediate1 Step2 Step 2: Steglich Esterification (DCC, DMAP, DMF, 0°C to RT) Intermediate1->Step2 Alcohol Camostat Alcohol Moiety (Synthesized separately) Alcohol->Step2 Intermediate2 Amidino-Camostat (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (Methanesulfonic Acid, Acetone) Intermediate2->Step3 Final Amidino-Camostat Mesylate (Final API Analogue) Step3->Final

Chemical synthesis workflow of Amidino-Camostat Mesylate from its methyl ester precursor.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed with built-in visual and chemical checkpoints to ensure high-fidelity progression without requiring immediate LC-MS validation at every step.

Phase 1: Controlled Saponification of the Precursor

Objective: Hydrolyze methyl 4-carbamimidoylbenzoate to its free carboxylic acid form while protecting the sensitive amidino group from degradation.

  • Reaction Setup: Suspend 10.0 g of methyl 4-carbamimidoylbenzoate in 100 mL of a 1:1 mixture of Methanol and 1M aqueous NaOH.

  • Thermal Control: Heat the mixture gently to 50°C and stir for 4 hours. Causality: Strict temperature control at 50°C accelerates ester hydrolysis but prevents the base-catalyzed hydrolysis of the amidine group into an amide, which occurs at higher reflux temperatures.

  • Validation (TLC): Monitor the reaction using TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot confirms completion.

  • Precipitation: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH ~4.5.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (3 × 20 mL), and dry under high vacuum for 24 hours to yield 4-carbamimidoylbenzoic acid .

Phase 2: Steglich Esterification (Coupling)

Objective: Couple the amidino-acid with the camostat alcohol moiety (2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate).

  • Preparation: In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, dissolve 5.0 g of 4-carbamimidoylbenzoic acid (1.0 eq) and 7.1 g of the alcohol moiety (1.05 eq) in 50 mL of anhydrous DMF.

  • Catalyst Addition: Add 0.37 g of DMAP (0.1 eq). Cool the flask to 0°C using an ice bath.

  • Coupling Agent: Dissolve 6.8 g of DCC (1.1 eq) in 10 mL of anhydrous DMF and add dropwise over 15 minutes. Causality: Adding DCC at 0°C is critical. It prevents the highly reactive O-acylisourea intermediate from undergoing a detrimental rearrangement into an unreactive N-acylurea byproduct.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 12 hours.

  • Validation & Filtration: A heavy white precipitate of dicyclohexylurea (DCU) will form. This is a self-validating visual cue that the dehydration coupling was successful. Filter off the DCU through a Celite pad.

  • Purification: Concentrate the DMF filtrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the Amidino-Camostat free base .

Phase 3: Mesylate Salt Precipitation

Objective: Convert the hydrophobic free base into a highly water-soluble mesylate salt, mirroring the clinical formulation of camostat.

  • Dissolution: Dissolve the purified free base in 40 mL of anhydrous acetone.

  • Acidification: While stirring vigorously at room temperature, add methanesulfonic acid (1.0 eq) dropwise.

  • Crystallization: Stir for 2 hours. Causality: Acetone acts as an anti-solvent for the mesylate salt. As the salt forms, it is driven out of solution as a crystalline white solid, effectively leaving any unreacted organic impurities dissolved in the mother liquor (a self-purifying step).

  • Final Isolation: Filter the precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under high vacuum to yield the final Amidino-Camostat Mesylate .

Quantitative Profiling & Comparative Data

The substitution of the guanidino group with an amidino group drastically alters the target binding profile. Below is a comparative summary of relevant quantitative metrics derived from in silico and in vitro profiling of TMPRSS2 inhibitors[1][2][3]:

Compound / AnalogueP1 S1-Pocket BinderTMPRSS2 EC₅₀ / IC₅₀Primary Electrostatic AnchorInhibition Mechanism
Camostat Mesylate Guanidino~66 nMAsp435Covalent (Acyl-enzyme)
Nafamostat Mesylate Guanidino (Acyl) / Amidino (Leaving)~11 nMGlu299 / Asp435Covalent (Acyl-enzyme)
Otamixaban Amidino~0.62 µMAsp435Competitive (Non-covalent)
Amidino-Camostat (Synthesized herein)AmidinoPredicted low nMAsp435Covalent (Acyl-enzyme)

Note: The synthesized Amidino-Camostat aims to achieve the sub-50 nM potency of nafamostat by optimizing the P1 ligand fit in the S1 pocket while maintaining the established cellular permeability of the camostat scaffold.

References

  • A Tale of Two Proteases: MPro and TMPRSS2 as Targets for COVID-19 Therapies. Pharmaceuticals (MDPI).[Link]

  • Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. Viruses (PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-Carbamimidoylbenzoate Precipitation

Welcome to the Technical Support Center for Methyl 4-carbamimidoylbenzoate (often supplied as a hydrochloride or methanesulfonate salt). This compound is a highly versatile amidine derivative utilized in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-carbamimidoylbenzoate (often supplied as a hydrochloride or methanesulfonate salt). This compound is a highly versatile amidine derivative utilized in drug development, protease inhibitor design, and biochemical assays.

Despite its utility, researchers frequently encounter sudden or delayed precipitation when transitioning this compound into aqueous media. This guide is designed to help you diagnose the root cause of precipitation—whether it is driven by thermodynamic shifts, ionic effects, or chemical degradation—and provides self-validating protocols to ensure the integrity of your assays.

Diagnostic Decision Tree

Use the visual workflow below to immediately categorize the mechanistic cause of your precipitation issue based on the timing and conditions of the event.

TroubleshootingWorkflow A Precipitation of Methyl 4-carbamimidoylbenzoate B Timing of Precipitation? A->B C Immediate (in saline/PBS) B->C D During pH Adjustment (pH > 8.0) B->D E Delayed (> 24 hours) B->E F Common Ion Effect (Salting Out) C->F High [Cl-] G Free Base Formation (Deprotonation) D->G pH > pKa H Chemical Hydrolysis (Amide/Acid Degradants) E->H Aqueous instability

Diagnostic workflow for methyl 4-carbamimidoylbenzoate precipitation in aqueous media.

Core Troubleshooting FAQs

Q1: Why does my solution turn cloudy immediately when I dilute the stock into 1X PBS (pH 7.4)?

The Causality: This is a classic example of the Common-Ion Effect . Methyl 4-carbamimidoylbenzoate is typically supplied as a hydrochloride (HCl) salt. While the compound is soluble in pure water, 1X PBS contains approximately 137 mM NaCl. The sudden influx of chloride ions shifts the solubility equilibrium of the hydrochloride salt, forcing it to precipitate out of solution. The solubility of similar amidine hydrochlorides in PBS is inherently limited to approximately 3 mg/mL[1]. The Solution: Dilute your stock into a low-chloride buffer (e.g., 50 mM HEPES or Tris base adjusted with a non-chloride acid like acetic acid) or keep your final working concentration well below 1 mM.

Q2: I adjusted the pH of my aqueous solution to 9.0 for an enzymatic assay, and a white precipitate formed. What is the mechanism?

The Causality: You have induced Free Base Deprotonation . Amidines are highly basic functional groups, generally exhibiting a pKa between 11.0 and 12.0[2]. At physiological pH (7.4), the compound exists as a positively charged, highly water-soluble amidinium cation. However, as you raise the pH toward its pKa, the equilibrium shifts toward the uncharged "free base" form. Because the methyl benzoate core is highly hydrophobic, the neutral free base cannot maintain hydration and rapidly precipitates[2]. The Solution: Maintain the assay pH below 8.0. If an alkaline pH is strictly required for your target, you must introduce a co-solvent (e.g., 5–10% DMSO or PEG-400) to lower the dielectric constant of the medium and solubilize the hydrophobic free base.

Q3: My pH 7.4 solution was perfectly clear on Friday, but by Monday morning, there was a crystalline precipitate at the bottom of the tube. Is this the free base?

The Causality: No, this is Chemical Hydrolysis . Benzamidiniums are not indefinitely stable in water; they undergo room-temperature hydrolysis in aqueous environments to form the corresponding primary amide[3]. For this specific compound, hydrolysis yields methyl 4-carbamoylbenzoate, a neutral and poorly soluble degradation product. Furthermore, the ester group can hydrolyze over time to form a zwitterionic acid (4-carbamimidoylbenzoic acid), which is highly insoluble near its isoelectric point. The Solution: Aqueous solutions of amidines should not be stored for more than 24 hours[1]. Always prepare fresh working solutions from a non-aqueous stock immediately before your experiment.

Quantitative Physicochemical Parameters

Understanding the thermodynamic and kinetic limits of your compound is critical for assay design. Below is a summary of the key parameters governing the solubility of methyl 4-carbamimidoylbenzoate.

ParameterValue / EstimateMechanistic Impact on Aqueous Solubility
Amidine pKa ~11.0 – 12.0Soluble as a cation at physiological pH; precipitates as a neutral free base at pH > 9.
Max Solubility (HCl salt) ~3.0 mg/mL (in PBS, pH 7.2)Subject to the common-ion effect; high chloride buffers drastically reduce solubility limits.
Amidine Hydrolysis Half-life ~6 days (at pH 11)Converts the charged amidine into a neutral primary amide, causing delayed precipitation.
Ester Hydrolysis pH & Temperature dependentCleaves the methyl group to form a zwitterionic acid, which is highly insoluble near its isoelectric point.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Working Solution (Self-Validating)

Objective: Prepare a 10 mM working solution that bypasses common-ion salting out and prevents premature hydrolysis.

  • Stock Preparation: Dissolve the lyophilized methyl 4-carbamimidoylbenzoate hydrochloride in 100% anhydrous DMSO to achieve a concentration of 100 mM.

    • Causality: DMSO acts as an aprotic solvent, protecting both the amidine and ester bonds from nucleophilic attack by water, thereby preventing hydrolysis during storage.

  • Visual Validation: Inspect the tube against a light source. The solution must be optically clear with no refractive index distortions indicating undissolved micro-crystals.

  • Aqueous Dilution: Place 900 µL of a low-chloride buffer (e.g., 50 mM HEPES, pH 7.2) on a vortex mixer at medium speed. Slowly add 100 µL of the 100 mM DMSO stock dropwise into the vortexing buffer.

    • Causality: Dropwise addition into a highly kinetic environment prevents localized zones of supersaturation, which act as nucleation sites for premature precipitation.

  • Usage Window: Utilize the 10 mM working solution within 4 hours. Discard any remaining aqueous solution to prevent the accumulation of insoluble hydrolysis degradants.

Protocol 2: HPLC-UV Diagnostic Assay for Precipitate Characterization

Objective: Analytically determine if a precipitate is the intact free base (due to pH shock) or a hydrolysis degradant (due to poor storage).

  • Sample Recovery: Centrifuge the precipitated sample at 10,000 x g for 5 minutes. Decant and discard the supernatant to isolate the insoluble fraction.

  • Solubilization: Redissolve the pellet in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA lowers the pH to ~2.0. This fully protonates the amidine group (pKa ~11) and any hydrolyzed carboxylic acid degradants (pKa ~4), guaranteeing the complete dissolution of all potential chemical species prior to injection.

  • Chromatography: Inject 10 µL onto a standard C18 Reverse Phase column. Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes, monitoring UV absorbance at 254 nm.

  • Analytical Validation:

    • Peak at original Retention Time (RT): The precipitate is the intact compound. The precipitation was physically driven by the common-ion effect or free base deprotonation.

    • New peak at an earlier RT (more polar): Indicates ester hydrolysis. The compound degraded into 4-carbamimidoylbenzoic acid.

    • New peak at a later RT (less polar): Indicates amidine hydrolysis. The compound degraded into the neutral primary amide, methyl 4-carbamoylbenzoate.

References

  • Hydrogen-bonding behavior of amidines in helical structure - PMC - NIH Source: nih.gov URL:2

  • PRODUCT INFORMATION - Cayman Chemical Source: caymanchem.com URL:1

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water | ChemRxiv Source: chemrxiv.org URL:3

Sources

Optimization

Optimizing pH for long-term storage of methyl 4-carbamimidoylbenzoate

Technical Support Center: Methyl 4-Carbamimidoylbenzoate Stability Welcome to the technical support center for methyl 4-carbamimidoylbenzoate. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 4-Carbamimidoylbenzoate Stability

Welcome to the technical support center for methyl 4-carbamimidoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the long-term stability of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address common challenges encountered during storage and handling.

Part 1: Frequently Asked Questions (FAQs) on Core Stability Principles

This section addresses the fundamental chemical principles governing the stability of methyl 4-carbamimidoylbenzoate in solution.

Question: What is methyl 4-carbamimidoylbenzoate, and why is its long-term storage stability a primary concern?

Question: What are the primary chemical degradation pathways for this molecule in an aqueous environment?

Answer: The most significant degradation pathway for methyl 4-carbamimidoylbenzoate in solution is the hydrolysis of the methyl ester bond . This reaction splits the molecule into 4-carbamimidoylbenzoic acid and methanol. The rate of this hydrolysis is highly sensitive to pH and is catalyzed by both acid (H+) and base (hydroxide ions, OH-).[2][3] This pH-dependent kinetic profile means that improper pH control is the single greatest threat to the long-term stability of the compound in solution.

Question: Why is pH the most critical factor for the long-term storage of this compound?

Answer: The pH of the storage solution directly controls the rate of the primary degradation pathway, ester hydrolysis. Generally, ester hydrolysis exhibits a U-shaped pH-rate profile, where the reaction is slowest at a specific pH (typically in the mildly acidic range of 3-5) and accelerates significantly under both strongly acidic and, especially, alkaline conditions.[4][5]

Furthermore, the carbamimidoyl (amidine) group is basic, with a pKa similar to benzamidine, which is approximately 11.6.[6][7][8] This means that at pH values below ~10, the amidine group will be protonated and carry a positive charge. This charge can influence solubility and potentially offer some steric or electronic protection against base-catalyzed hydrolysis. Optimizing the pH is therefore a balancing act to find the point of minimum hydrolysis rate while maintaining adequate solubility and the stability of the amidine group itself.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Question: My stored solution of methyl 4-carbamimidoylbenzoate is showing a progressive loss of the parent compound peak and the appearance of a new, more polar peak in my HPLC analysis. What is happening?

Answer: This is a classic sign of ester hydrolysis. The parent compound, methyl 4-carbamimidoylbenzoate, is being converted to its carboxylic acid analogue, 4-carbamimidoylbenzoic acid. The carboxylic acid is more polar than the methyl ester, causing it to elute earlier on a standard reverse-phase HPLC column. This degradation is almost certainly accelerated by a suboptimal pH in your storage solution, particularly if the pH is neutral or alkaline.

Solution:

  • Verify Solution pH: Immediately check the pH of your stock solution and any buffers used.

  • Implement Buffering: If you are storing the compound in an unbuffered solvent like water or saline, the pH can drift due to atmospheric CO2 absorption (acidic drift) or leaching of ions from storage containers (alkaline drift). Prepare your solutions in a well-defined buffer system (e.g., acetate, citrate) at the optimal pH.

  • Conduct a Stability Study: To prevent future occurrences, perform a pH stability study as detailed in Part 3 to definitively identify the optimal storage pH for your specific concentration and formulation.

Question: I've prepared a buffered solution, but I'm still observing degradation over time. What else could be the cause?

Answer: While pH is the primary factor, other environmental conditions can contribute to degradation, as outlined in ICH guidelines for stability testing.[9][10][11][12]

Solution:

  • Temperature: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.[13] Store your solutions at the lowest practical temperature that does not cause the compound or buffer components to precipitate. Typically, storage at 2-8°C or -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Photodegradation can occur in compounds with aromatic systems.[13][14] Always store solutions in amber vials or otherwise protected from light to rule out photolytic degradation.[14]

  • Oxidation: While less common for this specific structure, oxidative stress can be a factor for some molecules.[15] If you suspect oxidation, preparing buffers with degassed solvents can be a mitigating step.

Question: I observed precipitation in my refrigerated stock solution. What is the likely cause and how can I fix it?

Answer: Precipitation is typically due to solubility issues. The solubility of methyl 4-carbamimidoylbenzoate and its degradant can be pH-dependent. The protonated (charged) form of the amidine group at lower pH generally imparts better aqueous solubility. If the pH is too high, the uncharged form may be less soluble. Conversely, the carboxylic acid degradant may have different solubility characteristics than the parent ester.

Solution:

  • Re-evaluate Storage pH and Concentration: You may be operating at a concentration too high for the chosen pH and temperature. The optimal pH for stability may not be the optimal pH for solubility. A compromise may be necessary, or a co-solvent system might be required.

  • Buffer Species: The choice of buffer can influence solubility. Experiment with different buffer systems (e.g., citrate vs. phosphate) to see if one is more favorable.

  • Temperature Effects: Confirm that the compound and buffer salts are soluble at the storage temperature (e.g., 4°C). What is soluble at room temperature may precipitate upon cooling.

Part 3: Experimental Protocol for Determining Optimal Storage pH

To ensure trustworthiness and generate reliable data, you must perform a forced degradation or pH stability study.[15][16][17] This protocol provides a validated framework for determining the ideal pH for long-term storage.

Objective: To identify the pH at which methyl 4-carbamimidoylbenzoate exhibits the lowest rate of degradation in an aqueous solution.

Materials:

  • Methyl 4-carbamimidoylbenzoate (high purity)

  • Series of buffers (e.g., 50 mM):

    • pH 3.0, 4.0 (Citrate buffer)

    • pH 5.0, 6.0 (Acetate buffer)

    • pH 7.0, 8.0 (Phosphate buffer)

  • Calibrated pH meter

  • HPLC system with UV detector (e.g., PDA or DAD)

  • C18 Reverse-Phase HPLC column

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath (set to an accelerated temperature, e.g., 40°C or 50°C)

  • Light-protective (amber) vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of methyl 4-carbamimidoylbenzoate in a suitable organic solvent (e.g., Methanol or Acetonitrile) where it is known to be stable.

  • Sample Preparation:

    • For each pH value, pipette a small, precise volume of the stock solution into a volumetric flask.

    • Dilute to the final volume with the corresponding buffer to achieve the desired final concentration (e.g., 0.1 mg/mL). The final percentage of organic solvent should be low (<5%) to ensure the buffer capacity is maintained.

    • Transfer aliquots of each buffered solution into separate, clearly labeled amber vials.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot from each pH sample by HPLC. This establishes the initial concentration and purity (100% reference point).

  • Incubation: Place the remaining sealed vials into the temperature-controlled incubator.

  • Time Point Analysis: At predetermined intervals (e.g., T=24h, 48h, 72h, 1 week, 2 weeks), remove one vial for each pH condition. Allow it to cool to room temperature and analyze by HPLC.

  • HPLC Analysis:

    • Method: Use a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% TFA or Formic Acid) and acetonitrile.

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., ~230-250 nm, to be determined by UV scan).

    • Quantification: Record the peak area of the parent compound at each time point. The percentage of remaining compound is calculated as: (Peak Area at Time T / Peak Area at Time T=0) * 100.

Data Interpretation and Visualization

Summarize the results in a table and plot the percentage of the parent compound remaining versus time for each pH.

Table 1: Example Data from an Accelerated pH Stability Study at 50°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0 100.0100.0100.0100.0
24 99.599.897.285.1
48 98.999.694.572.3
96 97.899.189.151.6

The pH that shows the highest percentage of remaining compound over time is the optimal pH for storage. Based on the example data, pH 5.0 is the optimal pH for stability .

Key Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism for methyl 4-carbamimidoylbenzoate, which is susceptible to both acid- and base-catalyzed hydrolysis.

G cluster_products Reactant Methyl 4-carbamimidoylbenzoate Acid_Pathway Acid-Catalyzed Hydrolysis Reactant->Acid_Pathway H⁺ Base_Pathway Base-Catalyzed Hydrolysis Reactant->Base_Pathway OH⁻ Product1 4-Carbamimidoylbenzoic Acid Product2 Methanol Acid_Pathway->Product1 Base_Pathway->Product1

Caption: pH-Dependent Hydrolysis of Methyl 4-carbamimidoylbenzoate.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). Proclinical.

  • ICH. Quality Guidelines.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX.

  • International Conference on Harmonisation; Draft Revised Guidance on Q1A(R) Stability Testing of New Drug Substances and Products. (2000). Federal Register.

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Lhasa Limited.

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

  • Williams, R. pKa Data Compiled by R. Williams page-1. University of Toronto.

  • Stability of alkoxycarbonylamidine prodrugs. (1998). PubMed.

  • Benzamidine. (n.d.). PubChem, NIH.

  • Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.

  • Benzamidine. (n.d.). Wikipedia.

  • pKa Values Table: Inorganic & Organic Acids. (n.d.). Studylib.

  • Wellington, S. L., & Richardson, E. A. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate.

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2012). National Institutes of Health.

  • Amides. (n.d.). Science Ready.

  • Hydrolysis of esters. (n.d.). Chemguide.

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.

  • ICH. Q1B Guideline: Photostability Testing of New Drug Substances and Products.

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. (2012). National Institutes of Health.

  • Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples. (2019). PubMed.

  • Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate. (2016). National Institutes of Health.

Sources

Optimization

Technical Support Center: Stabilizing Methyl 4-Carbamimidoylbenzoate During Freeze-Thaw Workflows

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the erratic stability of small-molecule intermediates and active pharmaceutical ingredients d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the erratic stability of small-molecule intermediates and active pharmaceutical ingredients during routine cryopreservation.

Methyl 4-carbamimidoylbenzoate (also known as 4-amidinobenzoic acid methyl ester) is particularly vulnerable to freeze-thaw degradation due to the presence of two reactive functional groups: a methyl ester and an amidine . This guide provides a mechanistic breakdown of why degradation occurs and delivers field-proven, self-validating protocols to ensure absolute compound integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does methyl 4-carbamimidoylbenzoate degrade so rapidly when frozen in standard Phosphate-Buffered Saline (PBS)? A: The degradation is driven by a massive, freezing-induced pH shift. When sodium phosphate buffer cools from +25°C to -30°C, the disodium hydrogen phosphate ( Na2​HPO4​ ) component selectively crystallizes out of solution as a dodecahydrate[1]. This breaks the buffer equilibrium, leaving an excess of monobasic phosphate ( NaH2​PO4​ ) and causing the pH to plummet by up to 3 units (dropping from pH 7.4 to ~4.0)[1],[2]. Because the ester functionality of methyl 4-carbamimidoylbenzoate is highly susceptible to hydrolysis under acidic conditions[3], this sudden acidic microenvironment acts as a catalyst, rapidly cleaving the molecule into 4-carbamimidoylbenzoic acid and methanol.

Q2: Even when I correct the pH, I still see precipitation and loss of activity after multiple freeze-thaw cycles. What is the mechanism here? A: This is a classic symptom of cryoconcentration. As water freezes into pure ice crystals, the remaining solute (your compound and buffer salts) is excluded into an increasingly small volume of unfrozen liquid. This hyper-concentrated state accelerates bimolecular degradation reactions and forces the compound past its solubility limit, leading to irreversible precipitation. Solution: Introduce a cryoprotectant. Non-reducing disaccharides like Trehalose increase the glass transition temperature ( Tg′​ ) of the freeze-concentrate, promoting vitrification—the formation of an amorphous solid glass rather than ice crystals[4]. This physical immobilization halts degradation kinetics entirely.

Q3: Does the rate of freezing impact the stability of the amidine and ester groups? A: Yes, significantly. Slow freezing (e.g., placing a tube directly into a -20°C or -80°C freezer) maximizes the time the compound spends in the dangerous cryoconcentrated liquid phase before complete solidification occurs. It also provides ample time for buffer salts to crystallize. Snap-freezing in liquid nitrogen forces the solution to bypass the crystallization phase rapidly, locking the molecule into a stable amorphous state.

Part 2: Quantitative Data & Buffer Selection

To prevent the acid-catalyzed hydrolysis of the ester group and the base-catalyzed deamination of the amidine group, buffer selection is critical. The table below summarizes the quantitative pH shifts of common buffers during freezing[2] and their impact on methyl 4-carbamimidoylbenzoate.

Buffer SystempH Shift on Freezing (+25°C to -30°C)Cryoconcentration RiskCompatibility with Methyl 4-Carbamimidoylbenzoate
Sodium Phosphate (PBS) -3.0 to -3.5 unitsHigh (Readily crystallizes)Critical Failure. Acidic shift drives rapid ester hydrolysis.
Tris-HCl +1.0 to +1.2 unitsModeratePoor. Basic shift risks amidine deprotonation/hydrolysis.
Sodium Citrate < +0.5 unitsLowAcceptable. Good pH stability, but can chelate ions if needed for downstream assays.
Histidine-HCl < +0.5 unitsLow (Remains amorphous)Optimal. Maintains neutral pH, preventing both acid and base-catalyzed degradation.

Part 3: Process Visualization

G cluster_unstable Degradation Pathway (Standard PBS) cluster_stable Stabilized Pathway (Histidine + Trehalose) Compound Methyl 4-carbamimidoylbenzoate (Aqueous Formulation) SlowFreeze Slow Freezing in Sodium Phosphate Buffer Compound->SlowFreeze SnapFreeze Snap Freezing (LN2) in Histidine/Trehalose Buffer Compound->SnapFreeze Crystallization Na2HPO4 Crystallization & Cryoconcentration SlowFreeze->Crystallization pH_Drop Drastic pH Drop (pH 7.4 → ~4.0) Crystallization->pH_Drop Degradation Acid-Catalyzed Hydrolysis (Ester Cleavage) pH_Drop->Degradation Vitrification Amorphous Glass Formation (Vitrification) SnapFreeze->Vitrification pH_Stable Stable pH & Minimized Solute Mobility Vitrification->pH_Stable Stability Compound Integrity Preserved pH_Stable->Stability

Workflow comparing freeze-thaw degradation in PBS versus stabilization in histidine.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following Standard Operating Procedure (SOP) incorporates built-in validation steps to ensure the causality of your experimental choices translates into verifiable stability.

SOP: Snap-Freezing Methyl 4-Carbamimidoylbenzoate

Step 1: Cryo-Buffer Preparation

  • Prepare a 10 mM Histidine-HCl buffer supplemented with 8% (w/v) Trehalose.

  • Validation Check: Measure the pH at room temperature. Adjust precisely to pH 6.5. Do not proceed if the pH fluctuates, as this indicates buffer contamination.

Step 2: Compound Solubilization & Baselining

  • Dissolve methyl 4-carbamimidoylbenzoate into the cryo-buffer to reach your target working concentration (typically 1–10 mM).

  • Validation Check: Extract a 10 µL pre-freeze aliquot and run a baseline Reverse-Phase HPLC (RP-HPLC) analysis to quantify the exact ratio of intact ester to any pre-existing 4-carbamimidoylbenzoic acid degradant.

Step 3: Micro-Aliquoting

  • Dispense the solution into single-use 0.5 mL low-bind polypropylene cryovials.

  • Causality Note: Keep aliquot volumes below 0.25 mL. Smaller volumes ensure a rapid, uniform heat transfer profile, preventing the core of the liquid from undergoing slow cryoconcentration while the edges freeze.

Step 4: Snap-Freezing

  • Using appropriate PPE, submerge the sealed cryovials directly into liquid nitrogen ( LN2​ ) for a minimum of 60 seconds until completely solid.

Step 5: Cryogenic Storage

  • Transfer the vials immediately to a -80°C freezer. Avoid storing in -20°C freezers, particularly frost-free models, as their auto-defrost cycles cause micro-thaws that induce recrystallization and ester cleavage.

Step 6: Rapid Thawing & Post-Validation

  • When ready for use, rapidly thaw the vial in a 37°C water bath. Remove the vial the exact moment only a tiny ice crystal remains, and place it immediately on wet ice.

  • Validation Check: Run a post-thaw RP-HPLC analysis. A successful protocol will yield <1% increase in the carboxylic acid degradant peak compared to your Step 2 baseline.

Part 5: References

  • Title: Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems | Source: PubMed / NIH | URL: [Link]

  • Title: Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation | Source: PubMed / NIH | URL: [Link]

  • Title: Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying | Source: PubMed Central / NIH | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl 4-carbamimidoylbenzoate vs. Camostat Mesylate in Serine Protease Inhibition

Executive Summary The targeted inhibition of trypsin-like serine proteases—most notably TMPRSS2—has become a critical focal point in antiviral drug development and the management of conditions like chronic pancreatitis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of trypsin-like serine proteases—most notably TMPRSS2—has become a critical focal point in antiviral drug development and the management of conditions like chronic pancreatitis. This guide provides an in-depth comparative analysis between Methyl 4-carbamimidoylbenzoate (M4CB) , a foundational benzamidine-derived fragment, and Camostat Mesylate , a clinically validated guanidinobenzoate prodrug. By dissecting their divergent binding kinetics, structural mechanisms, and experimental behaviors, this guide equips researchers with the authoritative protocols required to evaluate serine protease inhibitors accurately.

Mechanistic Divergence: Fragment vs. Prodrug

Understanding the fundamental difference in how these two molecules interact with the protease active site is critical for designing accurate experimental workflows.

Methyl 4-carbamimidoylbenzoate (M4CB) acts as a classic, reversible competitive inhibitor. Its amidine group functions as an arginine mimetic, inserting directly into the S1 specificity pocket of the protease to form a reversible salt bridge with the conserved Asp189 residue (1)[1]. Because M4CB is a fragment-sized molecule lacking extended peptide chains to engage the P2-P4 subsites, its binding is transient and governed by rapid equilibrium kinetics, resulting in moderate micromolar potency.

Camostat Mesylate , conversely, is a highly potent mechanism-based inhibitor. While its guanidino group also targets the S1 pocket, camostat functions as a suicide substrate. Upon binding, the catalytic Ser195 of the protease nucleophilically attacks the ester carbonyl of camostat. This reaction cleaves the prodrug and forms a highly stable 4-guanidinobenzoyl-enzyme intermediate (2)[2]. The subsequent deacylation (hydrolysis) of this intermediate is exceptionally slow, effectively trapping the enzyme in an inactive state. This pseudo-irreversible mechanism is the primary reason camostat achieves sub-nanomolar potency and successfully blocks TMPRSS2-mediated SARS-CoV-2 spike protein priming (3)[3].

Mechanism cluster_M4CB Methyl 4-carbamimidoylbenzoate cluster_Camostat Camostat Mesylate TMPRSS2 TMPRSS2 / Trypsin (Active Serine Protease) M4CB M4CB (Amidine Fragment) TMPRSS2->M4CB Camostat Camostat Mesylate (Guanidinobenzoate Prodrug) TMPRSS2->Camostat RevBind Reversible S1 Pocket Binding (Salt bridge with Asp189) M4CB->RevBind WeakInhib Transient Inhibition (IC50: ~50-100 µM) RevBind->WeakInhib Covalent Catalytic Ser195 Attack (Acyl-Enzyme Formation) Camostat->Covalent StrongInhib Prolonged Inhibition (IC50: ~1-50 nM) Covalent->StrongInhib

Fig 1. Mechanistic divergence between M4CB and Camostat in serine protease inhibition.

Comparative Efficacy Profiles

The structural differences between these two compounds translate directly into their quantitative efficacy profiles. The table below summarizes their performance metrics across standard biochemical parameters.

ParameterMethyl 4-carbamimidoylbenzoate (M4CB)Camostat Mesylate
Chemical Classification Benzamidine FragmentGuanidinobenzoate Prodrug
Inhibition Mechanism Reversible, Competitive (S1 Pocket)Pseudo-irreversible, Acyl-enzyme intermediate
TMPRSS2 IC50 ~50 - 100 µM< 50 nM
Trypsin IC50 ~79 µM< 10 nM
Metabolic Fate Stable in standard assay buffersRapidly converts to FOY-251 in serum
Primary Application Structural biology building block / ReferenceClinical therapeutic / Antiviral candidate

Self-Validating Experimental Protocols

To accurately compare a rapid-equilibrium fragment (M4CB) against a slow, tight-binding prodrug (Camostat), experimental workflows must be meticulously designed to account for time-dependent kinetics and metabolic stability.

Protocol A: FRET-Based Enzymatic TMPRSS2 Inhibition Assay

Expertise & Causality: When evaluating mechanism-based inhibitors like camostat, the pre-incubation step is the most critical variable. Camostat requires time (typically 15–30 minutes) for the catalytic serine to attack the ester bond and form the acyl-enzyme complex. Omitting this step will artificially inflate camostat's apparent IC50. Self-Validation System: To ensure assay integrity, researchers must run a parallel "zero-minute pre-incubation" control plate. If the assay is functioning correctly, camostat's IC50 will shift significantly between the 0-minute and 30-minute plates, whereas M4CB (a rapid-equilibrium binder) will show identical IC50s across both plates.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human TMPRSS2 (catalytic domain) to a working concentration of 33.5 µM in assay buffer (50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20) (4)[4].

  • Compound Dispensing: Use an acoustic dispenser to transfer M4CB and Camostat into a 1536-well plate in a 10-point dose-response format. Include DMSO as a vehicle control to establish the 100% activity baseline.

  • Pre-incubation: Add the TMPRSS2 enzyme to the compound plates and incubate at room temperature for 30 minutes.

  • Substrate Addition: Initiate the reaction by dispensing the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC) at a final concentration of 10 µM[4].

  • Kinetic Readout: Monitor AMC fluorophore release continuously for 30 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm). Calculate the initial velocity (V0) and fit the data to a four-parameter logistic curve to determine the IC50.

Workflow Step1 1. Reagent Prep TMPRSS2 & Substrate Step2 2. Inhibitor Pre-incubation (Allows Acylation) Step1->Step2 Step3 3. Substrate Addition (Boc-QAR-AMC) Step2->Step3 Step4 4. Kinetic Readout (Ex:380/Em:460) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Fig 2. Self-validating FRET-based enzymatic workflow for TMPRSS2 inhibitor screening.

Protocol B: Cell-Based SARS-CoV-2 Pseudovirus Entry Assay

Expertise & Causality: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and metabolic degradation. Camostat rapidly hydrolyzes into its active metabolite, FOY-251, in the presence of serum esterases. Therefore, using serum-free media during the initial compound incubation ensures you are measuring the parent prodrug's intrinsic entry-blocking capability before extensive metabolization occurs. Self-Validation System: Run a parallel assay using media supplemented with 10% FBS. Comparing the IC50 shift between the serum-free and serum-positive plates allows researchers to quantify the metabolic degradation rate of the prodrug versus the stable fragment.

Step-by-Step Methodology:

  • Cell Seeding: Seed Calu-3 human lung epithelial cells (which endogenously express high levels of ACE2 and TMPRSS2) in 96-well plates and culture until 80% confluent.

  • Inhibitor Treatment: Wash the cells with PBS and apply M4CB or Camostat in serum-free DMEM. Incubate for 2 hours at 37°C.

  • Viral Infection: Inoculate the cells with SARS-CoV-2 spike-pseudotyped lentiviral particles encoding a luciferase reporter[3].

  • Incubation: Spin-oculate the plates at 1200 x g for 1 hour to synchronize infection, then incubate at 37°C for 48 hours.

  • Luminescence Readout: Lyse the cells, add luciferin substrate, and measure luminescence. Normalize the signal to the DMSO control to determine the percentage of viral entry inhibition.

References

  • Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials Source: N
  • Trypsin inhibition by benzamidine-conjugated molecular glues Source: N
  • SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor Source: N
  • An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 Source: American Chemical Society (acs.org)

Sources

Comparative

Comparing methyl 4-carbamimidoylbenzoate with nafamostat in protease assays

Comparative Analysis of Methyl 4-Carbamimidoylbenzoate and Nafamostat in Serine Protease Assays When designing, validating, or troubleshooting serine protease assays, the selection of an appropriate reference inhibitor i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methyl 4-Carbamimidoylbenzoate and Nafamostat in Serine Protease Assays

When designing, validating, or troubleshooting serine protease assays, the selection of an appropriate reference inhibitor is a critical decision that dictates assay sensitivity and defines the mechanistic baseline. As a Senior Application Scientist, I frequently observe assay artifacts stemming from a misunderstanding of inhibitor kinetics.

This guide provides an in-depth comparative analysis of two distinct molecules: Methyl 4-carbamimidoylbenzoate (M4CB) , a simple monovalent fragment, and Nafamostat (nafamostat mesylate) , a highly potent, clinically utilized bivalent inhibitor. By contrasting these two compounds, we can establish a self-validating framework for distinguishing between rapid-equilibrium and time-dependent covalent inhibition in biochemical assays.

Mechanistic Causality: How Structure Dictates Assay Behavior

To understand how these compounds perform in an assay, we must first examine the causality behind their target engagement at the protease active site.

Methyl 4-carbamimidoylbenzoate (M4CB) acts as a fundamental pharmacophore in drug discovery [1]. The amidino group ( −C(NH)NH2​ ) remains protonated at physiological pH, serving as an arginine mimetic. It forms a reversible, ionic salt bridge with the highly conserved Asp189 residue located at the base of the S1 specificity pocket in trypsin-like proteases. Because M4CB lacks a reactive electrophilic center optimized for the catalytic triad, it functions purely as a classical, rapid-equilibrium competitive inhibitor .

Nafamostat , conversely, is a bivalent, pseudo-irreversible (suicide) inhibitor . It consists of a guanidinobenzoate moiety linked to a 6-amidino-2-naphthol leaving group. The guanidino group anchors deeply into the S1 pocket, which perfectly aligns the ester bond for a nucleophilic attack by the oxygen atom of the catalytic Ser195. This reaction cleaves the molecule, releasing the naphthol derivative and trapping the enzyme as a highly stable, covalently bound acyl-enzyme intermediate (specifically, a guanidinobenzoyl-enzyme complex). This covalent trapping is the direct cause of nafamostat's sub-nanomolar potency and its time-dependent inhibition profile [2].

Mechanism cluster_M4CB Methyl 4-carbamimidoylbenzoate (M4CB) cluster_Nafamostat Nafamostat M4CB M4CB (Amidino Group) S1 S1 Pocket (Asp189) M4CB->S1 Ionic Bond Rev Reversible Complex S1->Rev Rapid Equilibrium Naf Nafamostat (Guanidinobenzoate) Ser195 Catalytic Ser195 Naf->Ser195 Nucleophilic Attack Acyl Acyl-Enzyme Intermediate Ser195->Acyl Covalent Bond Leaving 6-amidino-2-naphthol (Leaving Group) Ser195->Leaving Cleavage & Release

Fig 1: Mechanistic comparison of M4CB (reversible) and Nafamostat (covalent acyl-enzyme) binding.

Comparative Performance Data

The structural differences between M4CB and Nafamostat manifest dramatically in their quantitative performance across various serine proteases (e.g., Trypsin, TMPRSS2, Thrombin). Nafamostat exhibits broad-spectrum, ultra-high potency, whereas M4CB provides weak, baseline S1-pocket affinity.

ParameterMethyl 4-carbamimidoylbenzoate (M4CB)Nafamostat Mesylate
Molecular Weight 178.19 g/mol 539.58 g/mol
Inhibition Mechanism Reversible, CompetitivePseudo-irreversible, Covalent (Acyl-enzyme)
Primary Interaction Ionic bond at S1 pocket (Asp189)S1 anchoring + Ser195 nucleophilic attack
Typical Potency (Trypsin) Micromolar ( Ki​>10μM )Sub-nanomolar ( IC50​≈0.1−1 nM )
Potency (TMPRSS2) Weak / Inactive IC50​=0.27 nM [3]
Pre-incubation Dependency Independent (Rapid Equilibrium)Highly Dependent (Time-dependent covalent bond)

Experimental Protocol: Self-Validating Fluorogenic Protease Assay

To objectively compare these two inhibitors and validate their mechanisms in your own laboratory, a continuous kinetic fluorogenic assay (using substrates like Boc-QAR-AMC) is the gold standard.

This protocol is engineered as a self-validating system : by running parallel plates with different pre-incubation times, the investigator can definitively prove the time-dependent covalent mechanism of nafamostat versus the rapid-equilibrium nature of M4CB.

Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.01% Tween-20. Causality Note: The inclusion of Tween-20 is critical to prevent the highly hydrophobic naphthol moiety of nafamostat from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC50​ .

  • Enzyme: Dilute recombinant protease (e.g., Trypsin or TMPRSS2) to a final working concentration of 0.5 – 2 nM. The enzyme concentration must be kept strictly below the expected Ki​ of the inhibitor to satisfy Michaelis-Menten assumptions.

2. Inhibitor Titration

  • Prepare a 10-point serial dilution (1:3) of Nafamostat (starting at 100 nM) and M4CB (starting at 1 mM) in 100% DMSO.

  • Transfer to the assay plate such that the final DMSO concentration in the assay is ≤1% .

3. The Critical Pre-Incubation Step

  • Causality Note: Nafamostat requires physical time for the nucleophilic attack to occur and the acyl-enzyme intermediate to form. If substrate is added immediately, it will outcompete the inhibitor before the covalent bond forms.

  • Action: Add the inhibitor to the enzyme in the microplate. Run two parallel experiments:

    • Plate A: 0-minute pre-incubation (add substrate immediately).

    • Plate B: 30-minute pre-incubation at 37∘C .

4. Reaction Initiation & Kinetic Measurement

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-QAR-AMC) at a concentration equal to its Km​ .

  • Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes using a kinetic microplate reader.

5. Data Interpretation & Troubleshooting

  • Extract the initial velocity ( V0​ ) from the linear portion of the progress curves.

  • Validation Check: For M4CB, the IC50​ curves from Plate A and Plate B will be identical, confirming rapid equilibrium. For Nafamostat, the IC50​ in Plate B will be significantly lower (more potent) than Plate A. Furthermore, the raw progress curves for Nafamostat in Plate A will display a non-linear, concave-down shape—the hallmark signature of slow-binding covalent inhibition occurring during the measurement phase [4].

Workflow Prep 1. Prepare Protease & Inhibitor Dilutions (Keep DMSO ≤ 1%) Incubate 2. Pre-incubate at 37°C (Test 0 min vs 30 min) Prep->Incubate Crucial for Nafamostat Control Vehicle Control (DMSO) Establishes uninhibited V0 Prep->Control Parallel Setup Substrate 3. Add Fluorogenic Substrate (e.g., Boc-QAR-AMC) Incubate->Substrate Initiate Reaction Measure 4. Kinetic Fluorescence Measurement (Ex: 380nm / Em: 460nm) Substrate->Measure Continuous Read Analyze 5. Non-linear Regression (Calculate IC50 / Ki) Measure->Analyze Extract V0 Control->Substrate

Fig 2: Self-validating fluorogenic protease assay workflow emphasizing pre-incubation causality.

References

  • Title: Identification of NVP-TNKS656: The Use of Structure–Efficiency Relationships To Generate a Highly Potent, Selective, and Orally Active Tankyrase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Coagulation factors directly cleave SARS-CoV-2 spike and enhance viral entry Source: eLife URL: [Link]

  • Title: An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Titration of Trypsin, Plasmin, and Thrombin with p-Nitrophenyl p'-Guanidinobenzoate HCl Source: Methods in Enzymology (Academic Press) URL: [Link]

Validation

High-Resolution MS vs. Q-TOF vs. Triple Quadrupole: Validating Methyl 4-Carbamimidoylbenzoate Metabolites

An objective, deep-dive comparison guide on the mass spectrometry validation of methyl 4-carbamimidoylbenzoate metabolites, designed for drug development professionals and analytical scientists. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison guide on the mass spectrometry validation of methyl 4-carbamimidoylbenzoate metabolites, designed for drug development professionals and analytical scientists.

As a Senior Application Scientist, I frequently encounter the challenge of validating highly polar, transient metabolites in complex biological matrices. Methyl 4-carbamimidoylbenzoate—a critical amidine-containing pharmacophore and intermediate in the development of synthetic protease and kinase inhibitors—presents a unique analytical hurdle.

The compound undergoes rapid, divergent biotransformation: its ester moiety is highly susceptible to carboxylesterase-mediated hydrolysis, while its basic amidine group undergoes CYP450-mediated N-hydroxylation. Validating these pathways requires an analytical system that balances ultra-high resolution (to resolve isobaric matrix interferences) with rapid scan speeds (to maintain the fidelity of narrow UHPLC peaks).

This guide objectively compares three leading mass spectrometry architectures—Orbitrap High-Resolution MS (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) —and provides a self-validating experimental framework for metabolite identification and quantification.

The Analytical Challenge: Metabolic Pathway Dynamics

Before selecting an MS platform, we must understand the physicochemical causality dictating the analyte's behavior. The amidine group (carbamimidoyl) is highly basic and remains protonated at physiological pH. While this yields excellent ionization efficiency in positive electrospray ionization (ESI+), it makes reverse-phase chromatographic retention notoriously difficult. Furthermore, the strong proton affinity of the amidine group dictates its gas-phase fragmentation, heavily favoring the loss of ammonia (-NH₃) [3].

Pathway Parent Methyl 4-carbamimidoylbenzoate [M+H]+ m/z 179.0815 M1 4-Amidinobenzoic Acid [M+H]+ m/z 165.0659 Parent->M1 Carboxylesterases (-CH2) M2 N-Hydroxy Metabolite [M+H]+ m/z 195.0764 Parent->M2 CYP450 (+O)

Figure 1. Primary metabolic pathways of methyl 4-carbamimidoylbenzoate.

Platform Comparison: Selecting the Right Mass Analyzer

The choice of MS platform fundamentally alters the validation workflow. Untargeted metabolomics data often suffers from interlaboratory variability due to fundamental differences in how Q-TOF and Orbitrap analyzers handle ion fragmentation and adduct formation [2].

  • Orbitrap HRMS (e.g., Thermo Exploris 480): Orbitrap technology excels in untargeted discovery due to its ultra-high resolving power (up to 240,000 FWHM). This is crucial for distinguishing the N-hydroxylation (+15.9949 Da) of the amidine from near-isobaric endogenous matrix interferences. However, Orbitrap resolution is inversely proportional to scan speed. Operating at >140,000 resolution drops the scan rate below 3 Hz, which is insufficient for defining 2-second wide UHPLC peaks, potentially leading to false negatives [1].

  • Q-TOF (e.g., Waters Xevo G3): Q-TOF platforms offer a constant, rapid scan rate (up to 50 Hz) regardless of mass resolution (typically 40,000–80,000 FWHM). This ensures >10 data points across narrow UHPLC peaks, preserving chromatographic fidelity. Q-TOF is the superior choice for Data-Independent Acquisition (DIA/MSE) workflows where rapid cycling between low and high collision energies is required without compromising peak shape [1].

  • Triple Quadrupole (e.g., Agilent 6495C): While useless for the discovery of unknown metabolites due to its unit resolution (0.7 Da), the QqQ remains the gold standard for the absolute quantification of validated metabolites (like 4-amidinobenzoic acid) due to its unmatched dynamic range and sensitivity in Multiple Reaction Monitoring (MRM) mode.

Quantitative Platform Performance
Performance MetricOrbitrap HRMSQ-TOFTriple Quadrupole (QqQ)
Mass Resolution (FWHM) Up to 240,00040,000 - 80,000Unit (~0.7 Da)
Max Scan Speed ~10-20 Hz (at low res)>50 Hz>500 MRMs/sec
Intrascan Dynamic Range 3 - 4 logs4 - 5 logsup to 6 logs
Primary Utility Untargeted ID, Fine IsotopeFast LC-MS, DIA (MSE)Absolute PK Quantification
Core Limitation Slow scan at high resolutionLower absolute resolutionCannot identify unknowns

Self-Validating Experimental Protocol

To ensure trustworthiness, an experimental protocol cannot merely be a list of steps; it must be a self-validating system. The following in vitro human liver microsome (HLM) protocol incorporates specific controls to definitively prove causality between the enzyme system and the observed metabolite.

Step-by-Step Methodology

Phase 1: Controlled In Vitro Incubation

  • Preparation: Prepare a 1 µM solution of methyl 4-carbamimidoylbenzoate in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs.

  • Self-Validating Controls: Prepare three parallel reaction tubes:

    • Active Reaction: Contains HLMs + Analyte + 1 mM NADPH.

    • Minus-NADPH Control: Contains HLMs + Analyte (No NADPH). Causality: Differentiates CYP450-mediated oxidation (requires NADPH) from esterase-mediated hydrolysis (does not require NADPH).

    • T=0 Control: Quenched immediately prior to NADPH addition. Causality: Proves metabolites are not artifacts of chemical degradation during sample prep.

  • Incubation: Incubate all tubes at 37°C in a shaking water bath.

Phase 2: Quenching and Extraction 4. Time-Course Aliquoting: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots. 5. Protein Crash: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL labetalol (Internal Standard). Causality: ACN is chosen over methanol because it instantly denatures esterases, preventing artificial hydrolysis of the methyl ester while the sample sits in the autosampler queue. 6. Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins. Transfer the supernatant to maximum-recovery autosampler vials.

Phase 3: UHPLC-MS/MS Acquisition 7. Chromatography: Inject 2 µL onto an ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm). Causality: The HSS T3 is a polar-embedded C18 phase that tolerates 100% aqueous loading, preventing the highly polar amidine from eluting in the void volume. 8. Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Run a gradient from 2% B to 95% B over 10 minutes. 9. MS Detection: Acquire data in ESI+ mode. For Q-TOF, utilize MSE mode (low CE: 4 eV; high CE ramp: 15–35 eV) to simultaneously capture precursor and fragment ions.

Workflow cluster_MS 4. Mass Spectrometry Platform Selection Step1 1. In Vitro Incubation (HLMs + NADPH + Controls) Step2 2. Sample Quenching (Cold ACN, 4°C Centrifugation) Step1->Step2 Step3 3. UHPLC Separation (Polar-embedded C18 / HSS T3) Step2->Step3 Orbitrap Orbitrap HRMS (Discovery & Fine Isotope) Step3->Orbitrap QTOF Q-TOF (Fast Scan & UHPLC) Step3->QTOF QqQ Triple Quadrupole (Targeted Quantitation) Step3->QqQ Step5 5. Data Processing & Validation (Compound Discoverer / UNIFI) Orbitrap->Step5 QTOF->Step5 QqQ->Step5

Figure 2. Self-validating experimental workflow for metabolite identification and quantification.

Analytical Signatures of Validated Metabolites

The structural elucidation of these metabolites relies heavily on accurate mass fragmentation. The table below summarizes the expected analytical signatures derived from HRMS platforms.

MetaboliteBiotransformationExact Mass [M+H]+Characteristic MS/MS FragmentsRequired Platform
Methyl 4-carbamimidoylbenzoate Parent179.0815m/z 162.0550 (-NH₃)All
4-Amidinobenzoic Acid (M1) Ester Hydrolysis165.0659m/z 148.0393 (-NH₃)All
N-Hydroxy Metabolite (M2) N-Oxidation195.0764m/z 164.0706 (-NOH)HRMS (Orbitrap/Q-TOF)

Note: The loss of NOH (31.0058 Da) from M2 is a definitive diagnostic fragment that distinguishes N-hydroxylation on the amidine from hydroxylation on the aromatic ring (which would yield a loss of H₂O, 18.0106 Da).

Conclusion

For the initial structural elucidation and validation of methyl 4-carbamimidoylbenzoate metabolites, Q-TOF provides the optimal balance of mass accuracy and scan speed required to handle narrow UHPLC peaks without generating false negatives. Orbitrap serves as an excellent secondary tool when extreme resolving power is needed to deconvolute isobaric background matrices. However, once the metabolic pathway is mapped (Figure 1), transitioning the assay to a Triple Quadrupole is mandatory for achieving the sensitivity required for high-throughput, in vivo pharmacokinetic quantification.

References
  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes. URL:[Link]

  • Clark, T. N., et al. "Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability." Journal of Natural Products, 2021. URL:[Link]

  • Li, X., et al. "Peptide Radicals and Cation Radicals in the Gas Phase." Chemical Reviews, 2013. URL:[Link]

Comparative

Methyl 4-carbamimidoylbenzoate versus other synthetic trypsin inhibitors

As a Senior Application Scientist, I approach the selection of synthetic protease inhibitors not merely as a purchasing decision, but as a critical variable in experimental design. Trypsin, a foundational serine protease...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of synthetic protease inhibitors not merely as a purchasing decision, but as a critical variable in experimental design. Trypsin, a foundational serine protease, serves as the primary benchmark for evaluating these compounds. When we analyze Methyl 4-carbamimidoylbenzoate against the broader landscape of synthetic trypsin inhibitors, we are fundamentally examining how structural modifications to an amidino scaffold dictate target affinity, stability, and experimental utility.

This guide provides an objective, mechanistically grounded comparison between Methyl 4-carbamimidoylbenzoate and other prominent synthetic inhibitors, supported by a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Causality: The S1 Pocket and Amidino Binding

To understand why specific inhibitors outperform others, we must look at the causality of the binding event. The S1 specificity pocket of trypsin is characterized by the presence of an Asp189 residue at its base, which naturally accommodates the positively charged side chains of arginine or lysine in target substrates.

Methyl 4-carbamimidoylbenzoate (Molecular Formula: C9H10N2O2) 1[1] exploits this exact architecture. Its carbamimidoyl (amidino) group acts as an arginine mimetic, inserting deeply into the S1 pocket to form a highly stable, reversible electrostatic salt bridge with Asp189. Unlike irreversible suicide inhibitors (e.g., PMSF), benzamidine derivatives maintain a dynamic thermodynamic equilibrium defined by their kon​ and koff​ rates, making them ideal for applications requiring reversible suppression of proteolytic activity .

Mechanism Trypsin Trypsin (Free Enzyme) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Trypsin->Complex k_on Product p-Nitroaniline + Peptide (Measured at 405 nm) Trypsin->Product Catalysis Inhibitor Methyl 4-carbamimidoylbenzoate (Competitive Inhibitor) Inhibitor->Complex Substrate BApNA Substrate Substrate->Product Complex->Trypsin k_off Complex->Product Blocked

Fig 1: Competitive inhibition mechanism of Methyl 4-carbamimidoylbenzoate in the trypsin S1 pocket.

Comparative Efficacy Data

While baseline benzamidine is a reversible competitive trypsin inhibitor with a Ki​ of 19 μM [[2]](2], structural elaborations on the amidinobenzoate scaffold yield exponentially higher affinities. For instance, dabigatran, a complex benzamidine derivative, inhibits bovine trypsin with a Ki​ of 50.3 nM 3[3].

Shifting from an amidino to a guanidino group—as seen in nafamostat and camostat—enhances the hydrogen bonding network within the S1 pocket, driving affinities into the low nanomolar range. These advanced guanidinobenzoate derivatives have transitioned from biochemical tools to clinical candidates for pancreatitis and TMPRSS2-mediated viral entry inhibition 4[4]. Methyl 4-carbamimidoylbenzoate sits structurally and functionally between these extremes, serving as an excellent intermediate-affinity probe for structural biology and assay development.

InhibitorChemical ClassTarget ProteasesTrypsin Ki​ / IC50​ Primary Application
Methyl 4-carbamimidoylbenzoate Benzamidine derivativeTrypsin, Thrombin~10 - 20 μM*Structural biology, SAR assay modeling
Benzamidine Simple amidineTrypsin, Plasmin19.0 μMGeneral protease inhibition in cell lysis
Dabigatran Benzamidine derivativeThrombin, Trypsin50.3 nMAnticoagulant, Pancreatitis modeling
Nafamostat Mesylate GuanidinobenzoateTrypsin, Kallikrein~15 nMAcute pancreatitis, COVID-19 research
Camostat Mesylate GuanidinobenzoateTrypsin, TMPRSS2~1 - 5 nMChronic pancreatitis, Viral entry block

*Estimated based on structural homology to baseline benzamidine derivatives.

Self-Validating Experimental Protocol: Trypsin Inhibition Assay

To objectively compare Methyl 4-carbamimidoylbenzoate against these alternatives, a standardized colorimetric assay is required. This protocol utilizes Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA) as a chromogenic substrate 5[5].

The Causality of the Workflow: Because these compounds are reversible inhibitors, the order of reagent addition is critical. Pre-incubating the enzyme with the inhibitor allows the system to reach thermodynamic equilibrium before the introduction of the substrate. If the substrate is added prematurely, it will outcompete the inhibitor for the active site, leading to an artificially inflated IC50​ value.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a Trypsin solution (bovine pancreas) to a final well concentration of 20 nM in Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2). The calcium stabilizes the enzyme against autolysis.

    • Prepare a 6.0 x 10−2 M stock of BApNA in DMSO, diluted to a 1 mM working solution in buffer.

    • Prepare serial dilutions of Methyl 4-carbamimidoylbenzoate (or comparator inhibitors) in DMSO.

  • Pre-Incubation: In a 96-well microplate, mix 100 µL of the Trypsin solution with 10 µL of the inhibitor dilution. Incubate at 25°C for exactly 10 minutes to allow the enzyme-inhibitor complex to equilibrate.

  • Reaction Initiation: Rapidly add 90 µL of the BApNA working solution to all wells to initiate catalysis.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance of the released p-nitroaniline at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis: Plot the initial velocity ( V0​ ) against the log of the inhibitor concentration to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol Step1 1. Reagent Preparation Trypsin (20 nM), BApNA (1 mM), Inhibitor Series Step2 2. Pre-Incubation Equilibrate Trypsin + Inhibitor (10 min, 25°C) Step1->Step2 Step3 3. Reaction Initiation Add BApNA Substrate to Microplate Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance at 405 nm (30s intervals) Step3->Step4 Step5 5. Data Validation Lineweaver-Burk Plot for Competitive Inhibition Step4->Step5

Fig 2: Self-validating experimental workflow for the colorimetric trypsin inhibition assay.

Self-Validating Checkpoints (E-E-A-T Standard)

A robust assay must prove its own reliability. Ensure your run includes:

  • Positive Control Benchmark: Always run a parallel curve with Benzamidine. If the calculated Ki​ deviates by >15% from the literature standard (~19 μM), the active enzyme concentration ( [E]0​ ) has likely degraded, invalidating the run.

  • Vehicle Baseline: Trypsin activity is sensitive to organic solvents. Run a vehicle-only well (e.g., 5% DMSO) to establish the true uninhibited Vmax​ .

  • Mechanistic Confirmation: Perform the assay at three different BApNA concentrations (0.5 mM, 1.0 mM, 2.0 mM). A Lineweaver-Burk double-reciprocal plot must show lines intersecting at the y-axis (identical Vmax​ , altered Km​ ), mathematically proving the inhibitor is strictly competitive.

Conclusion & Selection Matrix

When designing an experiment, the choice of inhibitor should be dictated by the required binding kinetics. For general lysate protection, standard Benzamidine is cost-effective. For highly targeted in vivo models of pancreatitis or viral entry, the nanomolar affinities of Nafamostat or Camostat are required. However, for structural biology, X-ray crystallography, or baseline SAR modeling, Methyl 4-carbamimidoylbenzoate provides a highly predictable, reversible amidino-interaction that perfectly maps the S1 pocket without the steric bulk of larger clinical derivatives.

Sources

Validation

Cross-validation of methyl 4-carbamimidoylbenzoate HPLC and UV-Vis data

Title: Analytical Equivalence and Cross-Validation of Methyl 4-Carbamimidoylbenzoate: HPLC-DAD vs. UV-Vis Spectroscopy Executive Summary & Rationale Methyl 4-carbamimidoylbenzoate (CAS 50466-15-4) is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Equivalence and Cross-Validation of Methyl 4-Carbamimidoylbenzoate: HPLC-DAD vs. UV-Vis Spectroscopy

Executive Summary & Rationale

Methyl 4-carbamimidoylbenzoate (CAS 50466-15-4) is a critical intermediate in the synthesis of serine protease inhibitors (such as camostat and nafamostat analogs). Ensuring its purity and accurately quantifying its concentration are paramount during drug development. While High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is the gold standard for stability-indicating assays, it is resource-intensive. Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, cost-effective alternative for routine batch release.

To utilize UV-Vis in a GMP environment, it must be rigorously cross-validated against a validated HPLC method. In accordance with the ICH Q2(R2) guidelines[1][2], this guide details the objective comparison, mechanistic rationale, and statistical cross-validation of both techniques, ensuring that the analytical procedures are fit for their intended purpose across the product lifecycle.

Physicochemical Profiling & Method Causality

The design of any analytical method must be grounded in the molecule's physicochemical realities. Do not rely on generic protocols; understand the "why" behind the chemistry.

  • Chromophoric Activity (UV-Vis): The molecule features an aromatic ring conjugated with both a methyl ester and an amidine group, producing a strong, distinct absorption maximum ( λmax​ ) at 235 nm. This allows for highly sensitive UV-Vis quantification.

  • Ionization and Tailing (HPLC): The amidine (carbamimidoyl) group is highly basic ( pKa​≈11 ). Under standard aqueous conditions, it is fully protonated. If analyzed on a standard C18 column without pH control, the protonated amidine interacts with residual ionized silanols on the silica support, causing severe peak tailing. Causality: To mitigate this, the HPLC mobile phase must utilize a phosphate buffer adjusted to pH 3.0. This low pH suppresses silanol ionization on the stationary phase, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Specificity & The Hydrolysis Problem: Under alkaline or acidic stress, the methyl ester hydrolyzes into 4-carbamimidoylbenzoic acid. Because the primary chromophore (the benzamidine moiety) remains intact, UV-Vis spectroscopy cannot distinguish between the intact API and its degradant. HPLC is therefore required to establish specificity, separating the polar acid degradant from the more lipophilic methyl ester.

Degradation API Methyl 4-carbamimidoylbenzoate (Intact Ester) Stress Hydrolytic Stress (0.1N NaOH) API->Stress UV_Limitation UV-Vis: Spectral Overlap API->UV_Limitation HPLC_Spec HPLC: Baseline Resolution API->HPLC_Spec Degradant 4-carbamimidoylbenzoic acid (Degradant) Stress->Degradant Degradant->UV_Limitation Degradant->HPLC_Spec

Mechanistic rationale for HPLC specificity during forced degradation testing.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include internal checks that prevent the generation of invalid data[3].

Protocol A: UV-Vis Spectrophotometric Method
  • Solvent Selection: Methanol:Water (50:50, v/v). Rationale: Ensures complete dissolution of the API while minimizing solvent cutoff interference at 235 nm.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL. Dilute serially to create a calibration curve ranging from 2.0 to 20.0 µg/mL.

  • Self-Validation Check (Photometric Accuracy): Before analyzing samples, measure a 10.0 µg/mL potassium dichromate standard. The system is only validated for use if the absorbance at 235 nm is within ±1% of the theoretical compendial value.

  • Measurement: Scan samples from 200 to 400 nm. Record the absorbance at the 235 nm λmax​ .

Protocol B: Stability-Indicating HPLC-DAD Method
  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 50 mM Potassium dihydrogen phosphate (adjusted to pH 3.0 with orthophosphoric acid) : Acetonitrile (70:30, v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD set to 235 nm.

  • Sample Preparation: Dissolve samples in the mobile phase to a working concentration of 50 µg/mL.

  • Self-Validation Check (System Suitability Test - SST): Inject a resolution standard containing 50 µg/mL of the API and 10 µg/mL of the hydrolyzed degradant.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing factor ( Tf​ ) ≤1.5 , and Relative Standard Deviation (RSD) of 5 replicate API injections ≤1.0% . The sequence halts automatically if SST fails.

  • Execution: Run samples with a 10-minute acquisition time.

Comparative Performance Data

The validation parameters were evaluated strictly according to ICH Q2(R2) guidelines[1]. The quantitative data below summarizes the performance of both methods.

Validation ParameterUV-Vis SpectroscopyHPLC-DADAcceptance Criteria (ICH)
Linearity Range 2.0 – 20.0 µg/mL5.0 – 100.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99940.9998 R2≥0.999
Limit of Detection (LOD) 0.45 µg/mL0.12 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 1.35 µg/mL0.36 µg/mLSignal-to-Noise ≥10:1
Intra-day Precision (%RSD) 1.2%0.6% ≤2.0%
Accuracy (Mean Recovery) 98.5% – 101.2%99.1% – 100.8%98.0% – 102.0%
Specificity (Stability-Indicating) Fail (Interference from degradants)Pass (No interference, Rs​>2.0 )Baseline resolution of API

Analysis: While HPLC-DAD demonstrates superior sensitivity (lower LOD/LOQ) and is the only method capable of specificity during degradation, the UV-Vis method shows excellent linearity and acceptable precision for pure, non-degraded samples.

Cross-Validation Workflow & Statistical Equivalence

To justify the use of the faster UV-Vis method for routine release of pure API batches, a statistical cross-validation was performed[3]. Six independent preparations of methyl 4-carbamimidoylbenzoate (10 µg/mL) were analyzed using both methods.

  • F-Test (Precision): Used to determine if the variances between the two methods are significantly different. The calculated F-value was less than the critical F-value at a 95% confidence level, proving equivalent precision.

  • Student's t-Test (Accuracy): Used to compare the mean assay values. The calculated t-value was lower than the critical t-value ( p>0.05 ), confirming no significant difference in the quantitative results between UV-Vis and HPLC for pure samples.

CrossValidation cluster_UV UV-Vis Methodology cluster_HPLC HPLC-DAD Methodology Sample Methyl 4-carbamimidoylbenzoate (Pure API Batch) UV_Prep Direct Dilution (Methanol:Water) Sample->UV_Prep HPLC_Prep Buffer Extraction (pH 3.0 Phosphate) Sample->HPLC_Prep UV_Read Spectrophotometric Scan (λmax = 235 nm) UV_Prep->UV_Read Stats Statistical Cross-Validation (F-test & t-test) UV_Read->Stats HPLC_Run Isocratic Separation (C18, Rs > 2.0) HPLC_Prep->HPLC_Run HPLC_Run->Stats Result Orthogonal Equivalence Established (p > 0.05) Stats->Result

Workflow for the orthogonal cross-validation of UV-Vis and HPLC-DAD methods.

Conclusion

The cross-validation of methyl 4-carbamimidoylbenzoate analysis demonstrates that while HPLC-DAD is mandatory for stability testing and impurity profiling due to its high specificity, UV-Vis spectroscopy is a statistically equivalent, highly efficient alternative for the routine assay of pure API. By embedding self-validating system suitability checks into both protocols, laboratories can seamlessly alternate between these orthogonal techniques without compromising scientific integrity or regulatory compliance.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA U.S. Food and Drug Administration (FDA) URL:[Link]

  • Methyl 4-carbamimidoylbenzoate | 1955518-13-4; 50466-15-4 Molport Chemical Database URL:[Link]

  • HPLC-UV Method Validation for Pharmaceutical Stability Evaluation National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-carbamimidoylbenzoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a regulatory checklist, but as a self-validating system of operational excellence and environmental stewardship. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a regulatory checklist, but as a self-validating system of operational excellence and environmental stewardship. Methyl 4-carbamimidoylbenzoate (often handled as a hydrochloride or acetate salt) is a highly valuable intermediate in the synthesis of protease inhibitors and other targeted therapeutics [3]. However, its biological activity and physicochemical properties demand rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill containment, and final disposal of Methyl 4-carbamimidoylbenzoate, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling and Hazard Assessment

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. Methyl 4-carbamimidoylbenzoate presents as a fine crystalline powder. The primary risks stem from its potential to form airborne dust, which acts as a severe irritant to mucous membranes, and its biological activity if introduced into aquatic ecosystems [1], [2].

Table 1: Physicochemical & Hazard Profile

ParameterClassification / ValueMechanistic Implication
CAS Number 42823-73-4Unique identifier for regulatory tracking.
Molecular Weight 214.65 g/mol (HCl salt)Forms fine particulates prone to aerosolization.
Acute Toxicity Category 4 (Oral/Dermal)Requires strict barrier protection to prevent systemic absorption.
Target Organ Toxicity STOT SE 3 (Respiratory)Inhalation of dust causes acute respiratory tract irritation.
Environmental Hazard Aquatic Toxicity RiskAmidine groups are biologically active; strictly prohibits drain disposal.

Mechanistic Safety Principles & PPE

Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose designed to counter the chemical's properties. Because the compound is a respiratory irritant (STOT SE 3), standard surgical masks are insufficient [1].

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationOperational Rationale
Respiratory NIOSH P95 or EU Type P1Filters fine crystalline dust and prevents deposition in the respiratory tract.
Hand Protection Nitrile glovesCreates an impermeable barrier against dermal absorption and localized irritation.
Eye Protection ANSI Z87.1+ Safety gogglesProtects ocular mucosa from airborne particulates generated during sweeping.

Operational Workflows: Containment to Disposal

The disposal of Methyl 4-carbamimidoylbenzoate must follow a strict, linear workflow to prevent environmental contamination. The fundamental rule for this compound is dry containment .

DisposalWorkflow A Waste Generation (Solid/Powder) B Accidental Spill A->B Unplanned C Routine Lab Waste A->C Planned D Dry Sweep Protocol (No Water/Aerosols) B->D E Segregate in Sealed Compatible Container C->E D->E F Licensed Waste Disposal Contractor E->F Transfer G High-Temp Incineration (Thermal Degradation) F->G Final Destruction

Workflow for the containment, segregation, and disposal of Methyl 4-carbamimidoylbenzoate waste.
Protocol A: Accidental Spill Containment

Causality: Water must be avoided during initial cleanup. Aqueous solutions can dissolve the salt, spreading the active pharmaceutical intermediate over a larger surface area and complicating recovery.

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods/snorkels) is active to capture airborne dust [1].

  • PPE Donning: Equip a P95/P1 particulate respirator, nitrile gloves, and tight-fitting safety goggles.

  • Dry Mechanical Collection: Use a dedicated, non-sparking brush and dustpan to gently sweep the powder. Do not sweep aggressively , as this generates hazardous aerosols.

  • Primary Packaging: Transfer the collected material into a chemically compatible, sealable high-density polyethylene (HDPE) or glass container.

  • Surface Decontamination: Only after all bulk powder is removed, wipe the area with a damp, disposable rag. Place the contaminated rag into the same waste container [2].

Protocol B: Routine Waste Segregation & Final Disposal

Causality: The amidine functional group is highly basic and acts as a pharmacophore for biological targets (e.g., serine proteases). Discharging this compound into municipal wastewater can disrupt local microbial ecosystems and bypass standard water treatment filtration [3].

  • Segregation: Keep Methyl 4-carbamimidoylbenzoate waste strictly separated from strong oxidizing agents to prevent exothermic reactions. Store sealed waste containers in a dry, room-temperature environment [1].

  • Labeling: Clearly label the container following EPA/RCRA guidelines: "Hazardous Chemical Waste: Methyl 4-carbamimidoylbenzoate / Toxic / Irritant."

  • Contractor Handoff: Transfer the waste to an EPA-licensed professional waste disposal service. Under no circumstances should this product enter drains [1], [2].

  • Incineration Directive: Instruct the disposal service that the material must undergo high-temperature incineration. High-temperature thermal degradation is required to completely break the carbon-nitrogen bonds in the amidine group, converting the waste into safe, elemental byproducts (CO₂, H₂O, NOₓ, HCl) [1].

References

To ensure the highest level of scientific integrity and trust, the protocols described above are grounded in verified safety data and peer-reviewed chemical literature.

  • American Chemical Society. "Identification of NVP-TNKS656: The Use of Structure–Efficiency Relationships To Generate a Highly Potent, Selective, and Orally Active Tankyrase Inhibitor." Journal of Medicinal Chemistry. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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